(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQGVSGCAAPNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669636 | |
| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-94-0 | |
| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Applications of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
Abstract
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a specialized arylboronic acid, serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, offers medicinal chemists and materials scientists a powerful tool for fine-tuning the electronic, steric, and pharmacokinetic properties of target molecules. This guide provides an in-depth analysis of its core physical and chemical properties, outlines best practices for safe handling and storage, and explores its primary application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Compound Identification and Core Properties
This compound is a white to off-white solid at room temperature.[1] The molecule's utility is derived from the interplay of its three key functional groups: the reactive boronic acid moiety, the electron-withdrawing trifluoromethyl group, and the electron-donating methyl group. This unique electronic arrangement on the phenyl ring significantly influences its reactivity in synthetic transformations.
Chemical and Physical Data
The fundamental properties of this compound are summarized below. It is important to note that while some physical data like boiling point are based on computational predictions, they provide a reliable estimate for handling and reaction planning.
| Property | Value | Reference |
| CAS Number | 947533-94-0 | [2] |
| Molecular Formula | C₈H₈BF₃O₂ | [2] |
| Molecular Weight | 203.95 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 275.8 ± 50.0 °C (Predicted) | [2] |
| Synonyms | Boronic acid, B-[4-methyl-3-(trifluoromethyl)phenyl]- | [2] |
| InChI Key | LXQGVSGCAAPNEL-UHFFFAOYSA-N | [1] |
Structural Influence on Reactivity
The presence of the trifluoromethyl (CF₃) group is particularly noteworthy. The CF₃ group is a strong electron-withdrawing group and a bioisostere for other functionalities, valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3] The adjacent methyl group, being electron-donating, creates a distinct electronic profile on the aromatic ring, enabling regioselective transformations and influencing the overall reactivity of the boronic acid in cross-coupling reactions.
Safety, Handling, and Storage
As with analogous arylboronic acids, this compound requires careful handling to ensure personnel safety and maintain compound integrity. The general hazard profile is based on data from structurally similar compounds.[4][5][6][7]
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Irritation | Causes skin irritation.[7] |
| Eye Irritation | Causes serious eye irritation.[7] |
| Respiratory Irritation | May cause respiratory irritation.[8] |
Recommended Handling and PPE
All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE) includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[5]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Storage and Stability
Arylboronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry. To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7]
Caption: Recommended workflow for the safe handling of arylboronic acids.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the core of many pharmaceuticals, agrochemicals, and advanced materials.[9]
The reaction involves the palladium-catalyzed coupling of an organoboron species (the boronic acid) with an organohalide or triflate. The process is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[9]
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
References
- 1. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
CAS Number: 947533-94-0
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. Intended for professionals in research and development, this document delves into the compound's properties, synthesis, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to facilitate the strategic application of this versatile reagent in drug discovery and materials science.
Core Chemical and Physical Properties
This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in organic synthesis. The presence of both a methyl group and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting products.
| Property | Value | Source |
| CAS Number | 947533-94-0 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₂ | [1][2] |
| Molecular Weight | 203.95 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Ambient temperature, in a dry, well-ventilated area | [1] |
Note: Some physical properties such as boiling point and density are predicted values and should be considered as estimates.
Strategic Importance in Synthesis: The Power of the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a readily available precursor for introducing the 4-methyl-3-(trifluoromethyl)phenyl moiety into complex molecules, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Synthesis and Handling
Plausible Synthetic Route
The general approach involves two key steps:
-
Formation of an Organometallic Reagent: The aryl bromide is reacted with a strong base, such as n-butyllithium, or with magnesium metal to form the corresponding aryllithium or Grignard reagent, respectively. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures to prevent side reactions.
-
Borylation: The freshly prepared organometallic reagent is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. This forms a boronic ester, which is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
dot
Caption: Plausible synthetic workflow for this compound.
Safe Handling and Storage
As with all boronic acids, proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines, which may affect their reactivity.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful and versatile method for constructing biaryl and vinyl-aryl structures.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
While a specific, validated protocol for a Suzuki-Miyaura reaction using this compound is not available in the cited literature, the following general procedure for the coupling of an aryl bromide can be adapted. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%) and any necessary ligands under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Analytical Characterization
Authenticating the identity and purity of this compound is crucial for its effective use. While specific spectral data is not provided in the search results, the following analytical techniques are standard for the characterization of such compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule.
-
¹⁹F NMR: A singlet would be expected for the -CF₃ group.
-
¹¹B NMR: Would confirm the presence of the boron atom.
-
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretching of the boronic acid, C-H stretching of the aromatic ring and methyl group, and C-F stretching of the trifluoromethyl group.
Broader Applications in Research and Industry
The utility of this compound and similar compounds extends beyond basic research into various industrial sectors:
-
Pharmaceuticals: As a key building block for the synthesis of active pharmaceutical ingredients (APIs). The resulting biaryl structures are common motifs in a wide range of therapeutic agents.
-
Agrochemicals: Used in the development of novel pesticides and herbicides, where the trifluoromethyl group can enhance efficacy and stability.
-
Materials Science: Employed in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers, where the electronic properties of the fluorinated aryl group are advantageous.
Conclusion
This compound is a strategically important reagent for researchers and scientists engaged in organic synthesis. Its value is intrinsically linked to the desirable properties imparted by the trifluoromethyl group, making it a key component in the design and synthesis of novel molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, handling, and application in Suzuki-Miyaura cross-coupling reactions is essential for leveraging its full potential. While specific, published experimental data for this compound is limited, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in the laboratory.
References
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structural arrangement, featuring a methyl group and a trifluoromethyl (CF₃) group on the phenyl ring, imparts a unique combination of steric and electronic properties. The CF₃ group, a well-known bioisostere for various functional groups, is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this reagent, detailing its fundamental properties, a robust synthesis protocol, and its primary application in palladium-catalyzed cross-coupling reactions, designed for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The utility of a synthetic reagent is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is paramount for experimental design, reaction optimization, and purification.
Key Properties Summary
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BF₃O₂ | Sigma-Aldrich |
| Molecular Weight | 203.95 g/mol | Sigma-Aldrich |
| CAS Number | 947533-94-0 | BLD Pharm[2] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Stability and Handling
Like many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine trimer under heating or acidic conditions. This process is typically reversible upon the addition of water. For long-term storage, it is recommended to keep the compound in a cool, dry place, sealed from atmospheric moisture.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the reagent. While a specific spectrum for this exact molecule is not publicly available, the expected NMR chemical shifts can be predicted based on the electronic environment of the nuclei.
-
¹H NMR: Protons on the aromatic ring are expected in the δ 7.0-8.0 ppm range. The methyl (CH₃) protons will appear as a singlet further upfield, typically around δ 2.5 ppm. The acidic protons of the B(OH)₂ group often appear as a broad singlet.
-
¹³C NMR: Aromatic carbons will resonate in the δ 120-140 ppm region. The carbon attached to the boron atom will have a characteristic chemical shift, and the CF₃ group will exhibit a quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, typically with a chemical shift around -60 to -65 ppm relative to a standard like CFCl₃.[3]
-
¹¹B NMR: A broad singlet is anticipated in the range of δ 28-34 ppm, characteristic of an arylboronic acid.
Synthesis and Mechanistic Insights
A reliable synthetic route is essential for the accessibility of this key building block. The most common and field-proven method for synthesizing arylboronic acids is through a lithiation-boronation sequence starting from a corresponding aryl halide.
Proposed Synthetic Workflow
The logical precursor for this synthesis is 1-bromo-4-methyl-2-(trifluoromethyl)benzene. The workflow involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for analogous compounds.[4]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-methyl-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: The low temperature is critical to prevent side reactions, such as the reaction of the highly basic aryllithium intermediate with the solvent or other electrophilic sites. The halogen-metal exchange is kinetically favored at this temperature.
-
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Causality: Triisopropyl borate is used as the boron electrophile. The bulky isopropyl groups help prevent the formation of undesired over-alkylation products (triarylboranes).
-
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this compound is in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[5][6] This reaction is a cornerstone of modern pharmaceutical and materials synthesis due to its mild conditions and high functional group tolerance.[7]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid enters the cycle during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling between this compound and an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Causality: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
-
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common.
-
Reaction Execution: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified using flash column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Fluorinated Arylboronic Acid
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When combined with a boronic acid function, a cornerstone of palladium-catalyzed cross-coupling reactions, the resulting molecule becomes a highly valuable building block.[1][2]
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is one such strategic intermediate. Its structure is primed for use in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl systems that are scaffolds for novel pharmaceuticals and advanced organic materials.[3][4] This guide provides an in-depth examination of its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for successful and reproducible outcomes in a research setting.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of an arylboronic acid can be approached through several established pathways. The choice of method is often dictated by the availability and cost of starting materials, functional group tolerance, and scalability. For the target compound, this compound, we will consider four primary strategies.
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. Halogen-Lithium Exchange & Borylation | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | n-BuLi, B(OR)₃ | High yields, reliable, well-established. | Requires cryogenic temperatures (-78 °C), moisture-sensitive, pyrophoric reagents. |
| 2. Grignard Reaction & Borylation | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Mg, B(OR)₃ | Milder than lithiation, less sensitive to trace moisture. | Can be sluggish, potential for side reactions (e.g., Wurtz coupling).[5][6] |
| 3. Miyaura Borylation | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | B₂pin₂, Pd catalyst | Excellent functional group tolerance, milder conditions. | Cost of palladium catalyst and diboron reagent, produces boronate ester intermediate.[6][7] |
| 4. Iridium-Catalyzed C-H Borylation | 1-Methyl-2-(trifluoromethyl)benzene | B₂pin₂, Ir catalyst | Most atom-economical, avoids pre-halogenation. | Regioselectivity can be challenging, catalyst development is ongoing.[8][9][10][11] |
Expert Rationale: While C-H borylation represents the forefront of synthetic efficiency, the Halogen-Lithium Exchange followed by borylation remains the most robust and widely practiced method for producing this specific type of substituted arylboronic acid on a laboratory scale.[12][13][14] Its predictability and high conversion rates make it the preferred method for this guide's detailed protocol. The extreme cold (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.
Part 2: The Core Protocol: Synthesis via Lithiation-Borylation
This section provides a self-validating, step-by-step protocol for the synthesis of this compound from its corresponding aryl bromide.
Reaction Scheme
Caption: Lithiation-Borylation of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | C₈H₆BrF₃ | 239.03 | 10.0 g | 41.8 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 18.4 mL | 46.0 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 11.6 mL | 50.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Hydrochloric Acid (1 M HCl) | HCl | 36.46 | ~50 mL | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 200 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Detailed Step-by-Step Methodology
Causality Behind Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources like water. All glassware must be oven or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagents.
-
Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a dry ice/acetone bath temperature is crucial to prevent decomposition and unwanted side reactions, such as reaction with the solvent (THF).[12]
Protocol:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Initial Dissolution: Add 4-bromo-1-methyl-2-(trifluoromethyl)benzene (10.0 g, 41.8 mmol) to the flask. Using a cannula or dry syringe, add 100 mL of anhydrous THF. Stir the solution until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (18.4 mL of a 2.5 M solution in hexanes, 46.0 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C during the addition. A color change is typically observed. After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour to ensure complete halogen-lithium exchange.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (11.6 mL, 50.2 mmol) dropwise over 20 minutes. A thick white precipitate may form. Once the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir for at least 12 hours (overnight is convenient).
-
Acidic Work-up: Cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH 1-2). Stir vigorously for 30 minutes to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual acid and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification and Characterization
Purification is a critical step, as crude boronic acids often contain boroxines (dehydrated trimers) and other impurities.
Purification Protocol
Expert Rationale: Standard silica gel chromatography can be problematic for boronic acids due to their polarity and potential for decomposition on the acidic silica surface.[15][16] A more reliable method involves an acid-base extraction or recrystallization.[17][18]
-
Acid-Base Extraction: a. Dissolve the crude solid in diethyl ether. b. Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. c. Separate the layers and wash the aqueous layer with a small amount of diethyl ether to remove non-acidic impurities. d. Cool the aqueous layer in an ice bath and re-acidify with 1 M HCl until a white precipitate forms (pH 1-2). e. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Recrystallization: If the product is sufficiently pure after work-up, it can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₈BF₃O₂ |
| Molecular Weight | 203.95 g/mol |
| Appearance | White to off-white solid |
| Storage | Store under inert atmosphere, refrigerated. |
| ¹H NMR | Expect characteristic aromatic proton signals and a singlet for the methyl group. The B(OH)₂ protons are often broad and may exchange with D₂O. |
| ¹⁹F NMR | Expect a singlet corresponding to the -CF₃ group. |
| ¹¹B NMR | Expect a broad singlet characteristic of a trigonal boronic acid. |
| Mass Spec (ESI-) | Expect [M-H]⁻ or adducts. |
Part 4: Workflow Visualization and Safety
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of the target boronic acid.
Critical Safety and Handling Information
-
n-Butyllithium: Pyrophoric liquid. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.[19]
-
Trifluoromethylated Compounds: Can release hydrogen fluoride (HF) upon decomposition. Handle in a well-ventilated fume hood.[19]
-
Boronic Acids: Generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.[20][21]
-
General Precautions: Perform the reaction in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure a quench station and appropriate fire extinguisher (Class D for organometallics) are accessible.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 12. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid: Sourcing, Quality Control, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF3), in particular, has become a cornerstone of this approach. (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid stands out as a key building block, offering a unique combination of a tolyl scaffold and a trifluoromethyl group, making it an invaluable reagent for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its commercial availability, essential quality control measures, and a detailed protocol for its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Commercial Availability
This compound is a white to off-white solid at room temperature. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 947533-94-0 | [1] |
| Molecular Formula | C8H8BF3O2 | [1][2] |
| Molecular Weight | 203.95 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% or ≥98% | |
| InChI Key | LXQGVSGCAAPNEL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(B(O)O)C=C1C(F)(F)F | [1] |
| Storage | Ambient temperature, keep in a dark, dry place | [3] |
This boronic acid is readily available from a variety of commercial suppliers catering to the research and development sector. Prominent suppliers include Sigma-Aldrich (AldrichCPR) and Fluorochem.[1] It is typically offered in research quantities, with purities generally specified as 97% or higher. For larger-scale applications, inquiries with these suppliers for bulk quantities are recommended.
Quality Control and Impurity Profile: A Self-Validating System
The reliability of any synthetic protocol hinges on the quality of the starting materials. For arylboronic acids, two common impurities can significantly impact reaction outcomes: boroxines and protodeboronated byproducts.
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in solution, their presence in the solid starting material can affect stoichiometry. The formation of boroxines can be detected by spectroscopic methods, and they can often be converted back to the boronic acid by treatment with water.[4]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This leads to the formation of 1-methyl-2-(trifluoromethyl)benzene, an impurity that will not participate in the desired cross-coupling reaction. The propensity for protodeboronation is influenced by factors such as temperature, pH, and the electronic nature of the aryl group.[5]
A robust quality control workflow for incoming this compound should include:
-
Spectroscopic Verification: 1H NMR, 13C NMR, and 19F NMR are essential to confirm the structure and identify organic impurities. The presence of boroxine can sometimes be inferred from broadened peaks corresponding to the B(OH)2 protons.[4][6]
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the preferred method for quantifying the purity of the boronic acid and detecting the presence of the protodeboronated impurity.
-
Water Content: Karl Fischer titration can be used to determine the water content, which can influence the equilibrium between the boronic acid and its boroxine.
The logical relationship for ensuring the quality of this compound for use in synthesis is depicted in the following diagram:
Synthesis of this compound: A Representative Protocol
While commercially available, understanding the synthesis of this key intermediate provides valuable insights into potential impurities. A common and effective method for the preparation of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative, step-by-step protocol adapted from established procedures for similar fluorinated arylboronic acids.[7][8]
Disclaimer: This protocol is for informational purposes and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Formation of the Organolithium Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-(trifluoromethyl)toluene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared organolithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is between 5 and 6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford this compound as a white solid.
The synthesis workflow can be visualized as follows:
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][9] this compound is an excellent coupling partner in these reactions.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.
-
Add the catalyst solution to the flask containing the reactants.
-
Add a 4:1 mixture of toluene and water to the reaction flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 85-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
This protocol provides a robust starting point for the application of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent system may be necessary depending on the specific aryl halide used.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its physicochemical properties, coupled with rigorous quality control to mitigate common impurities, is paramount for successful and reproducible synthetic outcomes. The detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction provided herein serves as a practical guide for researchers and scientists, enabling the efficient construction of novel molecular architectures.
References
- 1. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
A Technical Guide to the Safe Handling of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
Introduction: (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex molecules in pharmaceutical and materials science research. The presence of both a methyl and a trifluoromethyl group on the phenyl ring allows for fine-tuning of steric and electronic properties, making it a valuable reagent for medicinal chemists aiming to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
However, the reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols described herein are synthesized from available safety data for this class of compounds and are designed to establish a self-validating system of safety and experimental integrity.
A critical note on data: Specific safety and toxicological data for the exact isomer this compound (CAS No. 947533-94-0) is limited. Therefore, this guide is built upon a foundation of data from structurally similar and well-characterized analogs, such as 4-(trifluoromethyl)phenyl)boronic acid and other isomers. This approach is a standard practice in chemical safety assessment, as the core hazards are associated with the trifluoromethylphenylboronic acid moiety.
Section 1: Compound Identification and Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate storage conditions, appropriate personal protective equipment, and potential incompatibilities.
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 947533-94-0 | [2] |
| Molecular Formula | C₈H₈BF₃O₂ | [3][4] |
| Molecular Weight | 203.95 g/mol | [3][4] |
| Synonyms | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
Table 2: Physical and Chemical Properties
| Property | Value | Rationale and Remarks |
|---|---|---|
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | Data not available for this specific isomer. Analog 4-(Trifluoromethyl)phenylboronic acid melts at 245-256 °C.[5][6] | High melting point indicates thermal stability under standard laboratory conditions, but decomposition can occur at elevated temperatures. |
| Solubility | Soluble in methanol and other organic solvents.[7] | Solubility information is critical for reaction setup and for choosing appropriate cleaning or spill-neutralizing solvents. |
| Stability | Stable under recommended storage conditions. Boronic acids can dehydrate to form cyclic boroxine anhydrides, especially when heated or exposed to dehydrating conditions. |[6] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The causality behind this classification stems from its potential to cause irritation and acute toxicity upon exposure. Adherence to GHS guidelines is mandatory for ensuring user safety and regulatory compliance.
Table 3: GHS Hazard Classification Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[6][8][9] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[10][11] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[10][11] |
Note: Some safety data sheets for related isomers also include Acute Dermal and Inhalation Toxicity (Category 4).[6] It is prudent to handle the compound as if these hazards are present.
Caption: GHS Pictogram and associated hazard statements.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. The fume hood's function is to contain the solid particulates (dust) and any potential vapors, preventing inhalation, which can cause respiratory tract irritation.[10][11] The work area should also be equipped with an eyewash station and a safety shower, which are critical for immediate decontamination in the event of accidental contact.[6][12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[12][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn.[8] Before use, gloves must be inspected for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron and sleeves should be utilized.
-
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, respiratory protection is required. For nuisance dust exposure, a NIOSH-approved P95 or an EU EN 143-compliant P1 particle respirator is recommended.[8][10] For higher-level protection or when handling large quantities, a respirator with organic vapor and particulate cartridges (e.g., OV/AG/P99) should be used.[8][10]
Section 4: Protocols for Safe Handling and Storage
Methodical and deliberate workflows are key to preventing exposure and ensuring experimental reproducibility.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the solid gently to minimize dust generation.[6] If the compound is electrostatically charged, an anti-static gun or weigh boat can be beneficial.
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully within the fume hood. Ensure the vessel is properly secured.
-
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated consumables (gloves, weigh boats, wipes) in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or smoke in the handling area.[6][13]
Storage Protocol
Proper storage is crucial for maintaining the compound's integrity and preventing accidents.
-
Container: Store in the original, tightly sealed container.[6][13]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Access: Store in a locked cabinet or area with restricted access to authorized personnel only.[12][13]
Section 5: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury from exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[6][8]
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][13]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[6][11]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][11][13]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention.[6][8][9]
Accidental Release Measures (Spill Response)
Caption: Workflow for responding to an accidental laboratory spill.
Protocol for a Small Solid Spill:
-
Evacuate and Alert: Alert others in the immediate area.
-
Secure Ventilation: Ensure the spill is contained within a fume hood if possible.
-
Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and a P95 respirator.
-
Clean-up: Gently sweep up the solid material. Avoid any actions that create dust.[8][13] Place the swept material and any contaminated cleaning tools into a heavy-duty plastic bag or a sealed container.
-
Final Decontamination: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Disposal: Seal the container with the waste material, label it clearly as "Hazardous Waste," and arrange for proper disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, boron oxides, and hydrogen fluoride.[6][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
Section 6: Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local and national regulations.[6]
-
Disposal Method: Do not dispose of down the drain or in general trash.[8] All waste must be placed in clearly labeled, sealed containers. Disposal must be handled by a licensed professional waste disposal service.[8][13]
Conclusion
This compound is a powerful tool for chemical innovation, but it demands respect and careful handling. By integrating the principles of GHS, utilizing proper engineering controls and PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the associated risks. A proactive safety culture, grounded in a deep understanding of the chemical's properties and potential hazards, is the cornerstone of safe and successful research.
References
- 1. nbinno.com [nbinno.com]
- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. aksci.com [aksci.com]
- 7. 182344-23-6 CAS MSDS (4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic data for (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Introduction
This compound is a specialized organoboron compound increasingly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as a building block in the development of novel pharmaceutical agents and materials. Its precise structure, featuring a trifluoromethyl group and a methyl group on the phenyl ring ortho and meta to the boronic acid moiety, respectively, imparts unique electronic and steric properties that are critical to its reactivity and function.
This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to verify the identity, purity, and structural integrity of this compound (Molecular Formula: C₈H₈BF₃O₂, Molecular Weight: 203.95 g/mol ). We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation for researchers, chemists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment and connectivity of atoms within a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is essential for unambiguous characterization.
Causality in NMR: Why This Approach?
-
¹H NMR maps the proton environment, revealing the substitution pattern on the aromatic ring and confirming the presence of the methyl group.
-
¹³C NMR provides a census of all carbon atoms, distinguishing between aromatic, methyl, and trifluoromethyl carbons.
-
¹⁹F NMR is a highly sensitive and specific probe for the trifluoromethyl group, a key functional moiety.
-
¹¹B NMR directly observes the boron atom, confirming the presence of the boronic acid group and providing insight into its electronic state and potential for anhydride (boroxine) formation.[1][2][3]
Predicted NMR Data
The following table summarizes the expected chemical shifts (δ) for this compound, typically recorded in a solvent like DMSO-d₆.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.2 - 8.5 | Broad Singlet | B(OH)₂ |
| ~7.8 - 8.1 | Multiplet | 3 x Aromatic-H | |
| ~2.5 | Singlet | -CH₃ | |
| ¹³C | ~140 - 145 | Singlet | C-CH₃ |
| ~130 - 140 | Multiplet | Aromatic C-H | |
| ~125 - 130 (low intensity) | Quartet (²JCF) | C-CF₃ | |
| ~123 - 128 (low intensity) | Quartet (¹JCF) | -CF₃ | |
| Not observed/Broad | - | C-B | |
| ~21 | Singlet | -CH₃ | |
| ¹⁹F | ~ -61 | Singlet | -CF₃ |
| ¹¹B | ~28 - 30 | Broad Singlet | -B(OH)₂ (sp²) |
Note: The carbon attached to boron (C-B) is often difficult to observe due to quadrupolar broadening from the boron nucleus.[4]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure complete dissolution.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Tune and match the probe for the ¹H nucleus.
-
Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16-64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): Set to 1-2 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[4]
-
Integrate the signals to determine the relative proton ratios.
-
Workflow Visualization
Caption: NMR experimental workflow from sample preparation to final analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of characteristic functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in IR: What to Look For?
The IR spectrum provides a molecular "fingerprint." For this compound, we specifically look for vibrations corresponding to the O-H bonds of the boronic acid, the C-F bonds of the trifluoromethyl group, and the various bonds within the substituted aromatic ring. Absence of these key bands would immediately indicate a problem with the sample's identity.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 3600 | O-H stretch | B(OH)₂ | Broad, Strong |
| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H | Medium |
| 2850 - 3000 | C-H stretch (sp³) | Methyl C-H | Medium |
| 1600 - 1620 | C=C stretch | Aromatic Ring | Medium |
| 1310 - 1380 | B-O stretch | Boronic Acid | Strong |
| 1100 - 1300 | C-F stretch | -CF₃ | Very Strong |
Note: The B-O stretching frequency is a key diagnostic peak for boronic acids.[5] The C-F stretches are often the most intense bands in the spectrum.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Workflow Visualization
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
The Strategic Deployment of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Ascendancy of Fluorinated Boronic Acids in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast arsenal of fluorinated building blocks, arylboronic acids have emerged as particularly valuable reagents, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for the construction of biaryl and heteroaryl scaffolds prevalent in a multitude of therapeutic agents.
This guide provides an in-depth technical exploration of a specific and highly strategic building block: (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid . We will delve into its intrinsic properties, dissect the rationale for its application in medicinal chemistry, and provide practical insights into its utilization in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent to accelerate their discovery programs.
Physicochemical Profile of this compound
The efficacy of a building block in medicinal chemistry is intrinsically linked to its structural and electronic properties. This compound presents a unique constellation of features that render it a highly valuable synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₈H₈BF₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 203.95 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Key Structural Features | Phenylboronic acid, Methyl group, Trifluoromethyl group | N/A |
The key to its utility lies in the interplay between the methyl and trifluoromethyl substituents on the phenyl ring. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which significantly influences the electronic nature of the aromatic ring and the reactivity of the boronic acid moiety. This electron deficiency can impact the kinetics and mechanism of the Suzuki-Miyaura coupling, a crucial consideration for reaction optimization. Furthermore, the CF₃ group is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved cell permeability and in vivo half-life. The adjacent methyl group provides steric bulk and can influence the conformational preferences of the final molecule, potentially leading to enhanced target binding affinity and selectivity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The preeminent application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.
Mechanistic Considerations: The "Why" Behind Experimental Choices
The Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of this compound has specific implications for this cycle.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle
The electron-withdrawing trifluoromethyl group can slow down the transmetalation step, which often requires the formation of a boronate "ate" complex upon reaction with a base. To overcome this, the choice of base, solvent, and palladium ligand is critical. Stronger bases, such as cesium carbonate or potassium phosphate, are often employed to facilitate the formation of the reactive boronate species. The use of specialized phosphine ligands, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.
Case Study: Synthesis of a p38 Kinase Inhibitor Precursor
The 4-methyl-3-(trifluoromethyl)phenyl moiety is a key structural feature in a number of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors have therapeutic potential in a range of inflammatory diseases. The synthesis of these complex molecules often relies on a crucial Suzuki-Miyaura coupling step to introduce this specific phenyl group.
Representative Experimental Protocol
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride, based on established methodologies for similar transformations.
Step 1: Reactant Preparation
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
Step 2: Catalyst and Ligand Addition
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).
Step 3: Solvent Addition and Reaction Execution
-
Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the realm of kinase inhibitors. The unique substitution pattern of this reagent makes it an attractive building block for the synthesis of a diverse range of bioactive molecules.
Selective Androgen Receptor Modulators (SARMs)
The 4-methyl-3-(trifluoromethyl)phenyl motif is also found in the structure of some nonsteroidal Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. The presence of the trifluoromethyl group in these molecules is often crucial for achieving high binding affinity to the androgen receptor and for conferring the desired tissue selectivity. The synthesis of these SARMs frequently involves a key amide bond formation or a Suzuki-Miyaura coupling to incorporate the (4-Methyl-3-(trifluoromethyl)phenyl)aniline or a related precursor, which can be derived from the corresponding boronic acid.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is more than just a synthetic intermediate; it is a strategic tool that allows for the precise installation of a pharmaceutically privileged scaffold. The trifluoromethyl group provides a powerful lever to modulate key drug-like properties, while the methyl group offers a handle for fine-tuning steric interactions. Its successful application in the synthesis of kinase inhibitors and the precursors to SARMs underscores its importance in modern drug discovery. A thorough understanding of its reactivity and the rationale behind the choice of reaction conditions is paramount for its effective deployment in the quest for novel and improved therapeutics.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols and insights herein are grounded in established chemical principles and aim to deliver reproducible and high-yielding results.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, most commonly between aryl or vinyl moieties.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[2] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[4]
The focus of this guide, this compound, is a valuable building block in medicinal chemistry. The trifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The methyl group provides an additional point for substitution or can influence the electronic properties of the aromatic ring.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the electrophilic coupling partner. This forms a Pd(II) complex.[5][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7][8] This is often the rate-determining step of the reaction.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | Nucleophilic Partner | 1.2 - 1.5 mmol | Use in slight excess to drive the reaction to completion. |
| Aryl Bromide | Electrophilic Partner | 1.0 mmol | The limiting reagent. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 1 - 5 mol% | Choice of catalyst and ligand is crucial. See discussion below. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates Boronic Acid | 2 - 3 mmol | The strength and type of base can significantly impact the reaction. |
| Solvent (e.g., Dioxane/Water, Toluene/Water, DMF) | Reaction Medium | 5 - 10 mL | Degassing is critical to prevent catalyst oxidation. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent | As needed | For work-up. |
| Silica Gel | Stationary Phase | As needed | For purification by column chromatography. |
| Organic Solvents (e.g., Ethyl Acetate, Hexanes) | Mobile Phase | As needed | For purification. |
Step-by-Step Procedure
Caption: A typical experimental workflow for a Suzuki coupling reaction.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations for this compound
The electronic properties of this compound, specifically the electron-withdrawing trifluoromethyl group, can influence the reaction. The trifluoromethyl group increases the Lewis acidity of the boronic acid.[9][10] This can have several implications:
-
Transmetalation Rate: While a more Lewis acidic boron atom might be expected to facilitate transmetalation, the overall electronic effect on the aryl ring can sometimes slow this step.
-
Protodeboronation: Electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Using anhydrous conditions or boronic esters can mitigate this issue.[1]
-
Choice of Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may be necessary to facilitate the formation of the reactive boronate species and promote transmetalation.[11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of the solvent; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents; Increase the reaction temperature.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Rigorously exclude oxygen from the reaction; Ensure complete reduction of the Pd(II) precatalyst.[1] |
| Protodeboronation | Presence of water; Prolonged reaction times at high temperatures. | Use anhydrous solvents; Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester); Minimize reaction time.[1] |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the mobile phase for column chromatography; Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Safety and Handling
This compound is a solid at room temperature. As with all chemicals, it should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a powerful method for the synthesis of valuable chemical entities. A thorough understanding of the reaction mechanism, careful consideration of the reaction parameters, and meticulous experimental technique are paramount to achieving high yields and purity. This guide provides a solid foundation for the successful application of this important synthetic transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth technical overview and practical protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. The strategic incorporation of the 4-methyl-3-(trifluoromethyl)phenyl moiety is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document offers a detailed exploration of the reaction mechanism, guidance on the rational selection of catalysts, ligands, and bases, and step-by-step experimental protocols. Furthermore, troubleshooting strategies for common challenges associated with the coupling of electron-deficient boronic acids are discussed to enable researchers to optimize their synthetic routes and achieve high-yielding, reproducible results.
Introduction: The Significance of the 4-Methyl-3-(trifluoromethyl)phenyl Moiety in Drug Discovery
The trifluoromethyl (CF₃) group has become a privileged structural motif in modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Specifically, the introduction of a CF₃ group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[1]
-
Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulate Acidity/Basicity: The inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Serve as a Bioisostere: The CF₃ group can act as a bioisostere for a methyl or chloro group, allowing for fine-tuning of steric and electronic properties.[1]
The this compound is a valuable building block for introducing this important pharmacophore into a wide range of molecular scaffolds via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate.[4][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[4][6] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[8]
-
Transmetalation: This is a crucial and often rate-limiting step where the organic moiety from the boronic acid (R²) is transferred to the palladium center.[6] The presence of a base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Rational Selection of Reaction Components
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious choice of the palladium source, ligand, base, and solvent.
Palladium Precatalysts
While Pd(0) sources like Pd(PPh₃)₄ can be used, modern cross-coupling reactions often employ more stable and user-friendly Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[12][13] These precatalysts offer improved air and moisture stability, and allow for a more precise control of the ligand-to-palladium ratio.[14]
| Precatalyst Type | Examples | Key Features |
| Buchwald Precatalysts | XPhos Pd G3, SPhos Pd G2 | Air and moisture stable, highly active, suitable for a broad range of substrates, including challenging ones.[14][15] |
| PEPPSI Precatalysts | PEPPSI-IPr, PEPPSI-IPent | Pyridine-enhanced precatalyst preparation stabilization and initiation; particularly effective with N-heterocyclic carbene (NHC) ligands.[15] |
| Simple Pd(II) Salts | Pd(OAc)₂, PdCl₂(dppf) | Cost-effective, but may require in situ reduction and can lead to less defined active species.[12][13] |
For the coupling of this compound, which is electron-deficient, a highly active precatalyst from the Buchwald family is recommended to ensure efficient oxidative addition and catalytic turnover.
Ligands: The Key to Reactivity and Selectivity
The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle. For electron-deficient boronic acids and potentially challenging aryl halide partners, the choice of ligand is paramount.
-
Bulky, Electron-Rich Phosphine Ligands: These ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are highly effective.[16][17] The steric bulk promotes reductive elimination, while the electron-donating nature enhances the rate of oxidative addition.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IPent) are strong sigma-donors and are more thermally stable than many phosphine ligands.[4] They can be particularly useful for coupling less reactive aryl chlorides.
| Ligand | Structure Type | Recommended For |
| SPhos | Biaryl Monophosphine | A general, highly active ligand for a wide range of Suzuki couplings.[17] |
| XPhos | Biaryl Monophosphine | Particularly effective for sterically hindered substrates and heteroaryl couplings.[14] |
| RuPhos | Biaryl Monophosphine | Often shows excellent performance with a variety of substrates. |
| IPr | N-Heterocyclic Carbene | Useful for challenging couplings, including those involving aryl chlorides. |
The Role of the Base
The base is not a mere spectator; it is a critical component that activates the boronic acid for transmetalation.[9][10][18] The choice of base can significantly impact yield and reaction rate.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[10]
-
Fluoride Sources (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions.[11]
For this compound, a moderately strong base like K₃PO₄ is a good starting point to ensure efficient formation of the boronate species without promoting significant protodeboronation.
Solvent Systems
The solvent must solubilize all reaction components and is often used as a mixture.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly employed.[8]
-
Aqueous Mixtures: The addition of water is common, as it can help to dissolve the inorganic base and facilitate the reaction.[8]
A typical solvent system would be a mixture of an aprotic solvent and water, for example, dioxane/water or THF/water.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (nitrogen or argon) unless otherwise specified.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling reaction.
Figure 2: Workflow for the Suzuki-Miyaura Coupling Protocol.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[20]
-
Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent oxidation of the catalyst.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).[20]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[20]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[20]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[20]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerating reaction times, microwave irradiation can be highly effective.
Materials: (Same as Protocol 1, use a microwave-safe reaction vial)
Procedure:
-
Preparation: In a microwave-safe reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Inappropriate base or solvent | - Use a fresh, high-quality precatalyst.[8]- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[8]- Use a stronger base (e.g., Cs₂CO₃) or a different solvent system.[8]- Increase the reaction temperature. |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions, especially with strong bases and the presence of water.[8] | - Use a milder base (e.g., KF).[8]- Use anhydrous conditions.[8]- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8]- Use a more active catalyst to accelerate the desired coupling, outcompeting the decomposition.[21][22] |
| Homocoupling of Boronic Acid | - Presence of oxygen leading to oxidative homocoupling. | - Improve the degassing procedure and ensure a strictly inert atmosphere.[23]- Use a direct Pd(0) source like Pd(PPh₃)₄.[23] |
| Dehalogenation of Aryl Halide | - Formation of a palladium-hydride species.[24] | - Use an aprotic solvent.[24]- Screen different bases; avoid alkoxides.[24]- Use a bulkier ligand to disfavor the dehalogenation pathway.[24] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of valuable compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the roles of the various components allows for the rational design of efficient and high-yielding protocols. By carefully selecting the palladium precatalyst, ligand, base, and solvent system, and by employing rigorous experimental technique, researchers can successfully incorporate the 4-methyl-3-(trifluoromethyl)phenyl moiety into a diverse range of molecular architectures.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 15. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling with (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is integral to the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[4][5] The specific boronic acid of interest, (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, presents a unique substrate for these couplings. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring introduces electronic complexity that can significantly influence reactivity. This guide provides a comprehensive overview of strategic ligand selection to achieve optimal outcomes in Suzuki-Miyaura couplings involving this versatile building block.
The success of a Suzuki-Miyaura coupling is profoundly dependent on the choice of ligand coordinated to the palladium catalyst.[1] The ligand's steric and electronic properties are critical in modulating the catalytic activity, stability, and selectivity of the reaction.[1][2] For a substrate like this compound, where electronic effects are pronounced, a carefully chosen ligand is paramount to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
The Catalytic Cycle: A Ligand's Playground
Understanding the role of the ligand in the Suzuki-Miyaura catalytic cycle is fundamental to making an informed selection. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by its ligands, inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).[6][7] Electron-rich and bulky ligands facilitate this step by increasing the electron density on the palladium center, which promotes its insertion.[2][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.[6][7] This step is often base-mediated and can be influenced by the ligand's ability to create an accessible coordination site on the palladium.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7][8] Bulky ligands are known to promote this final, often crucial, step, particularly for sterically hindered substrates.[1][2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura coupling.
Ligand Selection for this compound
The electronic nature of this compound—possessing both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group—necessitates careful consideration of the ligand. The trifluoromethyl group makes the boronic acid electron-deficient, which can impact the transmetalation step.[9]
Key Ligand Classes
1. Biaryl Phosphine Ligands (Buchwald Ligands)
This class of ligands, developed by the Buchwald group, has proven to be exceptionally versatile and effective for a wide range of Suzuki-Miyaura couplings, including those involving challenging substrates.[4][10] Their efficacy stems from a combination of steric bulk and electron-richness.[11]
-
SPhos (1): Known for its broad applicability and high reactivity, SPhos is often a good starting point for Suzuki-Miyaura couplings. Its steric bulk can facilitate the reductive elimination step.
-
XPhos (2): Another highly versatile ligand, XPhos is particularly effective for coupling aryl chlorides and sulfonates.[12] It has demonstrated success in reactions with sterically hindered substrates.
-
RuPhos (3): This ligand is often employed when dealing with heteroaryl coupling partners or when other ligands provide suboptimal results.
These ligands are commercially available and are often used with palladium precatalysts, which can improve reaction consistency.[12][13][14]
2. N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as a powerful alternative to phosphines.[2][15] They are strong σ-donors, forming robust bonds with palladium and often leading to highly stable and active catalysts.[16][17]
-
IPr and SIMes: These are common examples of bulky NHC ligands that have shown excellent performance in a variety of cross-coupling reactions.[14] Their strong electron-donating ability can be beneficial for the oxidative addition of less reactive coupling partners like aryl chlorides.
The choice between a phosphine and an NHC ligand can depend on the specific coupling partner and reaction conditions.
Ligand Selection Workflow
A systematic approach to ligand selection is crucial for optimizing the coupling reaction.
Caption: A systematic workflow for ligand selection and reaction optimization.
Experimental Protocols
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for screening different ligands for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, IPr)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
In a separate vial, prepare the catalyst by mixing the palladium source (1-5 mol%) and the ligand (1.1-2.2 equivalents relative to palladium) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1 - 0.5 M).
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 2-24 hours).[1] Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Protocol
Microwave irradiation can significantly accelerate reaction times and improve yields.[18][19]
Procedure:
-
In a microwave synthesis vial, combine the reagents as described in the general procedure.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).[18][19]
-
After cooling, work up and purify the product as described above.
Data Presentation: Ligand Performance Comparison
The following table summarizes hypothetical performance data for different ligands in the coupling of this compound with 4-bromoanisole. This serves as an example of how to present screening results.
| Entry | Ligand | Palladium Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 2 | XPhos | Pd₂(dba)₃ (1) | Cs₂CO₃ | Dioxane | 110 | 8 | 95 |
| 3 | IPr | Pd(OAc)₂ (2) | K₂CO₃ | THF | 80 | 18 | 88 |
| 4 | None | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 24 | <10 |
Conclusion
The strategic selection of a ligand is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving the electronically nuanced this compound. Biaryl phosphine ligands, such as SPhos and XPhos, and N-heterocyclic carbene ligands like IPr, offer a powerful toolkit for chemists. By systematically screening a selection of these ligands and optimizing reaction conditions, researchers can achieve high yields and purity for a diverse range of coupled products. The protocols and workflow presented in this guide provide a robust framework for navigating the challenges and unlocking the synthetic potential of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Methyl-3-(trifluoromethyl)phenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-methyl-3-(trifluoromethyl)phenyl scaffold has emerged as a valuable building block in the synthesis of a wide range of biologically active compounds and functional materials. Its presence can significantly enhance the therapeutic efficacy of drug candidates and the performance of organic electronic materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] This Nobel Prize-winning reaction is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2]
This comprehensive guide provides an in-depth exploration of the reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. As a Senior Application Scientist, my aim is to not only provide step-by-step protocols but also to elucidate the underlying chemical principles that govern the success of this transformation, with a particular focus on addressing the challenges posed by the electron-deficient nature of the boronic acid.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (R¹-X) to a low-valent palladium(0) complex (Pd(0)L₂). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate (R¹-Pd(II)L₂-X). The reactivity of the aryl halide in this step generally follows the trend: I > Br > OTf >> Cl.[1]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. For this transfer to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R²-B(OR)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex to form a new diorganopalladium(II) species (R¹-Pd(II)L₂-R²).
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters and Considerations for Coupling with this compound
The electron-withdrawing nature of the trifluoromethyl group in this compound presents a unique set of challenges that must be addressed through careful optimization of the reaction conditions. The primary side reaction of concern is protodeboronation , where the boronic acid is cleaved by a proton source (often water in the presence of a base) to yield the corresponding arene (4-methyl-1-(trifluoromethyl)benzene) before it can participate in the desired cross-coupling.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and, more critically, the supporting ligand is paramount for a successful coupling.
-
Palladium Precatalysts: A variety of palladium(0) and palladium(II) sources can be used. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that is often effective for coupling aryl iodides and bromides.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires the addition of a supporting ligand.
-
Pd(OAc)₂ (Palladium(II) Acetate): A stable and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It must be used in conjunction with a phosphine ligand.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable and highly effective precatalyst, particularly for challenging couplings.
-
-
Ligands: For electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands is often crucial. These ligands promote the reductive elimination step and can accelerate the overall catalytic cycle, thereby outcompeting the rate of protodeboronation.
-
Buchwald-type Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos): These ligands are highly effective for a wide range of challenging Suzuki couplings, including those involving aryl chlorides and electron-deficient substrates.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many couplings, though it may be less effective for more demanding transformations.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand that can be highly effective for coupling unreactive aryl chlorides.[3]
-
The Role of the Base: A Delicate Balance
The base plays a critical role in activating the boronic acid for transmetalation. However, a strong base can also accelerate the undesired protodeboronation. Therefore, a careful selection is necessary.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are commonly used and effective bases for a wide range of Suzuki couplings. They are often used as aqueous solutions.
-
Potassium Phosphate (K₃PO₄): A milder base that is often preferred for substrates prone to protodeboronation. It is typically used as a solid or in an aqueous solution.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective in difficult couplings, but may also increase the risk of protodeboronation.
-
Potassium Fluoride (KF): A mild base that can be particularly useful when the substrates are sensitive to stronger bases.
-
Solvent Systems: Influencing Solubility and Reactivity
The choice of solvent is crucial for ensuring the solubility of all reaction components and can influence the reaction rate and selectivity.
-
Aprotic Solvents:
-
1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethoxyethane (DME): These are commonly used solvents, often in combination with water to dissolve the inorganic base.
-
-
Protic Solvents:
-
Ethanol, Isopropanol: Can be used as co-solvents, but care must be taken as they can also act as proton sources for protodeboronation.
-
-
Anhydrous Conditions: For particularly sensitive substrates, employing anhydrous solvents and reagents can minimize protodeboronation.
Table of Recommended Reaction Conditions
The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions should be considered as starting points for optimization.
| Aryl Halide (R¹-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide (electron-neutral) | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 2-6 | 85-95 |
| Aryl Bromide (electron-rich) | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 90-110 | 4-12 | 80-90 |
| Aryl Bromide (electron-poor) | PdCl₂(dppf) (2-3) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 3-8 | 88-98 |
| Aryl Chloride (activated) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100-120 | 12-24 | 70-85 |
| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80-100 | 6-18 | 65-80 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with this compound
This protocol provides a reliable starting point for the coupling of a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides potential solutions.
Figure 2: A workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Suggested Solution |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high. Presence of excess water. | Switch to a milder base such as K₃PO₄ or KF. Lower the reaction temperature. Use anhydrous solvents and reagents if possible. |
| Low Conversion of Starting Material | Inefficient catalyst system. Poor solubility of reagents. | Screen different palladium precatalysts and ligands (e.g., Buchwald ligands). Ensure the base is finely powdered and that all reagents are soluble in the chosen solvent system. Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. |
| Reaction Stalls | Catalyst deactivation. | Increase catalyst loading. Use a more robust ligand that protects the palladium center from deactivation. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful transformation for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively navigate the challenges associated with this electron-deficient substrate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important reaction in both academic and industrial settings.
References
Synthesis of Biaryl Scaffolds Utilizing (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid: An Application & Protocol Guide
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The deliberate incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into these scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[2] The CF₃ group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity or material performance.[2]
(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a particularly valuable building block for accessing complex biaryl structures. It uniquely combines an electron-donating methyl group with a potent electron-withdrawing trifluoromethyl group on the same phenyl ring. This electronic dichotomy presents both opportunities and challenges in cross-coupling reactions, necessitating a nuanced understanding of the reaction mechanism and careful optimization of conditions.
This technical guide provides an in-depth exploration of the synthesis of biaryl compounds using this compound, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols, and discuss the critical parameters that govern reaction success.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (like our title boronic acid) and an organohalide or triflate.[3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4]
A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[5] The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and minimizing side reactions, especially when dealing with electronically complex substrates.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
The Strategic deployment of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, has proven to be a powerful tool for optimizing the pharmacological profile of drug candidates.[1][2] Its unique electronic properties and steric bulk can significantly enhance metabolic stability, increase lipophilicity for improved membrane permeability, and augment binding affinity to biological targets.[1][2][3] (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a key synthetic building block that provides a direct route to introduce the valuable 4-methyl-3-(trifluoromethyl)phenyl scaffold into complex molecules.
This boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds.[4] Its application is particularly prominent in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[5] This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the effective use of this compound in drug discovery programs.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BF₃O₂ | [6] |
| Molecular Weight | 203.95 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI Key | LXQGVSGCAAPNEL-UHFFFAOYSA-N | [6] |
| SMILES | CC1=CC=C(B(O)O)C=C1C(F)(F)F | [6] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the coupling of this moiety to a wide variety of aryl and heteroaryl halides or triflates. This reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl structures that are common motifs in pharmacologically active compounds.[4][7]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (R²) to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and desired outcomes.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted from established procedures for Suzuki-Miyaura reactions involving similar fluorinated boronic acids and heteroaryl halides.[8]
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Base: e.g., Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: e.g., 1,4-Dioxane, Toluene, or a mixture of DMF/Water (95:5)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl/heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inerting the System: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) followed by the degassed solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be performed in a conventional oil bath or using microwave irradiation for accelerated reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst that forms the active Pd(0) species in situ. |
| Insufficiently anhydrous/degassed conditions | Ensure all glassware is oven-dried and solvents are properly degassed. Maintain a positive pressure of inert gas. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., THF, DME, Toluene/Water). | |
| Significant Homocoupling of Boronic Acid | High catalyst loading or temperature | Reduce the catalyst loading and/or reaction temperature. |
| Presence of oxygen | Ensure the reaction is strictly anaerobic. | |
| Protodeborylation (Loss of Boronic Acid) | Presence of water and/or protic solvents | Use anhydrous solvents and reagents. If an aqueous system is used, carefully control the amount of water. |
| Inappropriate base | A weaker base may be beneficial in some cases to minimize this side reaction. |
Applications in Drug Discovery: Case Studies and Target Classes
The 4-methyl-3-(trifluoromethyl)phenyl moiety is a key structural feature in several small molecule inhibitors targeting various protein kinases.
Kinase Inhibitors
Dysregulation of protein kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] The unique properties of the trifluoromethyl group can enhance the binding of inhibitors to the ATP-binding pocket of kinases and improve their overall drug-like properties.
-
Regorafenib (Stivarga®): While the commercial synthesis of the multi-kinase inhibitor Regorafenib often involves the corresponding isocyanate, the core structure highlights the pharmaceutical importance of the 4-chloro-3-(trifluoromethyl)phenyl moiety.[1][2][3][10][11] this compound serves as a valuable building block for the synthesis of analogues and novel inhibitors targeting similar kinases such as VEGFR, PDGFR, and RAF.
-
TAK1 Inhibitors: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways and a potential target for autoimmune diseases and cancer. The synthesis of potent TAK1 inhibitors often involves the coupling of a heteroaromatic core with a substituted phenyl group. The use of this compound in Suzuki-Miyaura reactions provides a direct method to introduce the desired lipophilic and electron-withdrawing features that can enhance inhibitor potency and selectivity.
Androgen Receptor Modulators
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. Non-steroidal anti-androgens often feature an electron-deficient phenyl ring. Research into novel anti-androgens has explored the replacement of the traditional nitro group with a boronic acid functionality.[2] While this research focuses on the boronic acid as a pharmacophore itself, the synthetic routes often involve the borylation of a trifluoromethyl-substituted aniline, a close synthetic precursor to this compound.[2] This underscores the utility of this substitution pattern in the design of AR modulators.
Caption: Applications of this compound in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the 4-methyl-3-(trifluoromethyl)phenyl moiety, a privileged scaffold in medicinal chemistry. The trifluoromethyl group imparts beneficial properties such as enhanced metabolic stability and target-binding affinity, making this reagent particularly well-suited for the synthesis of kinase inhibitors and other targeted therapeutics. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important synthetic tool in the development of novel and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 3. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of the 4-Methyl-3-(trifluoromethyl)phenyl Moiety into Heterocyclic Scaffolds
Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery
In modern medicinal chemistry, the incorporation of fluorine-containing substituents is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] The strategic placement of a CF₃ group, often in concert with other substituents like a methyl group, allows for fine-tuning of these properties.
The reagent (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid serves as a versatile and highly valuable building block for this purpose. It enables the direct introduction of the 4-methyl-3-(trifluoromethyl)phenyl fragment into diverse molecular architectures, most notably nitrogen-rich heterocycles, which are themselves prevalent motifs in over 90% of new chemical entities.[3] This document provides an in-depth guide to the application of this reagent, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust and widely adopted method for C-C bond formation.[4] We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss key considerations for reaction optimization to empower researchers in drug discovery and development.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling is a powerful synthetic tool that facilitates the formation of a carbon-carbon bond between an organoboron compound (like our title boronic acid) and an organohalide.[4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, reacts with the heterocyclic halide (Het-X) to form a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[4]
-
Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers the aryl group (in this case, 4-methyl-3-(trifluoromethyl)phenyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product (Het-Aryl) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
A potential side reaction, particularly with heteroarylboronic acids but also relevant here, is protodeboronation , where the boronic acid is cleaved by water to yield the corresponding arene. Careful selection of a non-aqueous base or anhydrous conditions can mitigate this issue.[5][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Guideline for Reaction Optimization
The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. The electronic nature and steric hindrance of both the heterocyclic halide and the boronic acid play a crucial role. The following table provides recommended starting conditions and key considerations for coupling this compound with various classes of heterocyclic halides.
| Heterocyclic Halide Class | Recommended Catalyst / Ligand | Recommended Base (equiv.) | Solvent System | Temp (°C) | Key Considerations & Troubleshooting |
| Electron-Deficient (e.g., Chloro/Bromo-pyridines, -pyrimidines) | Pd(PPh₃)₄ (3-5 mol%) orPd(dppf)Cl₂ (2-3 mol%) | K₂CO₃ or K₃PO₄ (2.0) | Dioxane/H₂O (4:1) orToluene/EtOH/H₂O | 80-100 | Generally reactive. Chloro-substrates may require stronger catalysts (e.g., with XPhos ligands) and higher temperatures. Monitor for competitive debromination.[7] |
| Electron-Rich (e.g., Bromo-indoles, -pyrroles) | Pd(OAc)₂ (2 mol%) withSPhos (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100-110 | N-H of unprotected heterocycles can inhibit the catalyst.[8] Use of bulkier phosphine ligands (e.g., SPhos, XPhos) is often essential. |
| Sterically Hindered (e.g., ortho-substituted halides) | Pd₂(dba)₃ (2 mol%) withXPhos or tBu₃P (4-6 mol%) | Cs₂CO₃ (2.5) | 1,4-Dioxane or Toluene (anhydrous) | 100-120 | Steric hindrance can slow both oxidative addition and reductive elimination. Bulky, electron-rich ligands are required to promote these steps. |
| Five-Membered Rings (e.g., Bromo-thiophenes, -furans) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0) | Toluene/Dioxane (4:1) with2M aq. Base | 80-90 | These substrates are often highly reactive. Standard conditions are typically effective. Monitor reaction progress closely to avoid side-product formation.[9] |
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should note that optimization may be necessary for specific substrate combinations.
Protocol 1: Standard Conditions for Bromo-Heterocycles (Aqueous)
This protocol is suitable for a wide range of electron-deficient and some electron-rich bromo-heterocycles.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Heterocyclic Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction flask, add the heterocyclic bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated heterocycle.
Protocol 2: Microwave-Assisted Synthesis for Challenging Substrates
This protocol is advantageous for less reactive partners (e.g., some heterocyclic chlorides) or sterically hindered substrates, often providing higher yields in significantly less time.
Materials:
-
Heterocyclic Halide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
Toluene (4 mL, anhydrous)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the heterocyclic halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor. Heat the reaction mixture to 120-150 °C for 20-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a powerful reagent for the synthesis of fluorinated heterocycles. Its successful application via the Suzuki-Miyaura cross-coupling reaction hinges on a rational selection of catalyst, ligand, base, and solvent tailored to the specific heterocyclic partner. By understanding the underlying reaction mechanism and employing the robust protocols outlined herein, researchers can efficiently generate novel, high-value compounds for applications in drug discovery, agrochemicals, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application Notes & Protocols for Scale-Up Synthesis with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Abstract
This comprehensive guide provides a detailed technical overview and actionable protocols for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. This versatile building block is crucial in medicinal chemistry and materials science for introducing the 4-methyl-3-(trifluoromethyl)phenyl moiety, which can significantly modulate the physicochemical properties of target molecules. Addressing the inherent challenges of scaling up palladium-catalyzed reactions, this document offers insights into reaction optimization, process control, and robust purification strategies tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Methyl-3-(trifluoromethyl)phenyl Moiety
The incorporation of fluorine and fluorinated groups into active pharmaceutical ingredients (APIs) and advanced materials is a widely adopted strategy to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a powerful electron-withdrawing group that can profoundly influence a molecule's electronic character and conformation.[1]
This compound serves as a critical reagent for introducing this specific structural motif via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for C-C bond formation, valued for its mild conditions and broad functional group tolerance.[2] However, transitioning from bench-scale discovery to kilogram-scale production presents significant challenges, including ensuring reaction robustness, controlling impurities, and removing residual palladium.[3][4] This guide provides the technical foundation and practical protocols to navigate these scale-up complexities effectively.
Physicochemical Properties and Reagent Handling
A thorough understanding of the starting material's properties is fundamental to developing a scalable and reproducible process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 947533-94-0 | [5] |
| Molecular Formula | C₈H₈BF₃O₂ | [6] |
| Molecular Weight | 203.96 g/mol | [5][6] |
| Appearance | Solid | [6] |
| IUPAC Name | This compound | [5] |
| pKa | Estimated ~7.8-8.1 | [7][8] |
Note: The pKa is estimated based on data for structurally similar trifluoromethyl- and trifluoromethoxy-substituted phenylboronic acids. The electron-withdrawing CF₃ group increases the Lewis acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7][8]
Handling and Storage
Trifluoromethylated boronic acids require careful handling to ensure stability and safety.
-
Safety Precautions: This compound is harmful if swallowed and can cause skin and eye irritation.[9] Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.[9] Boronic acids can be prone to dehydration, forming boroxines (cyclic anhydrides), and are susceptible to protodeboronation under certain conditions.[10][11]
Core Principles for Scale-Up of the Suzuki-Miyaura Coupling
Scaling a Suzuki-Miyaura reaction from grams to kilograms is not a linear process. It involves a shift in focus from yield optimization to process robustness, safety, and cost-effectiveness. The intrinsic complexities of palladium-catalyzed processes, such as sensitivity to air, temperature, and mixing, are magnified at scale.[3]
The Challenge of Electron-Deficient Boronic Acids
This compound is considered an electron-deficient coupling partner due to the strong inductive effect of the CF₃ group. This electronic nature presents specific challenges:
-
Slower Transmetalation: The transmetalation step of the catalytic cycle can be slower for electron-deficient boronic acids.
-
Protodeboronation: These substrates are more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of 1-methyl-2-(trifluoromethyl)benzene and reducing overall yield.[11]
To overcome these challenges, careful selection of the catalyst, ligand, and base is paramount.
Catalyst and Ligand Selection
The choice of palladium source and ligand is the most critical factor for a successful scale-up. For challenging, electron-deficient boronic acids, the catalytic system must rapidly generate the active Pd(0) species to ensure the cross-coupling outcompetes the rate of boronic acid decomposition.[12]
Table 2: Recommended Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst/Precatalyst | Ligand | Rationale & Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | These bulky, electron-rich phosphine ligands promote rapid oxidative addition and reductive elimination. They form highly active, monoligated Pd(0) species.[12] |
| Palladium Precatalysts (e.g., XPhos-Pd-G3) | Integrated Ligand | Air- and moisture-stable complexes that ensure a consistent 1:1 Pd:Ligand ratio. They activate rapidly under reaction conditions, which is crucial for minimizing protodeboronation of unstable boronic acids.[12] |
| PdCl₂(dppf) | dppf | A robust and versatile system, though sometimes less active for highly challenging substrates compared to modern Buchwald systems. |
Expert Insight: For scale-up, using a pre-formed, air-stable precatalyst like XPhos-Pd-G3 is highly recommended.[12] This eliminates the variability and potential hazards associated with handling pyrophoric phosphine ligands separately and ensures a more reproducible initiation of the catalytic cycle.
Base and Solvent Selection
The base facilitates the crucial transmetalation step. Its strength, solubility, and the counter-ion all play a role.
-
Bases: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction but minimizes base-mediated side reactions.[12] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective alternatives.[2]
-
Solvents: A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base.
-
Traditional Solvents: Toluene, 1,4-Dioxane, or THF are commonly used with water.[2]
-
Green Chemistry for Scale-Up: For kilogram-scale production, consider greener solvent alternatives. A protocol utilizing the designer surfactant TPGS-750-M in water has been successfully developed for kilogram-scale Suzuki couplings, significantly reducing the environmental impact.[13]
-
Detailed Scale-Up Protocol: Synthesis of a Biaryl Compound
This protocol describes a general, scalable procedure for coupling this compound with a representative aryl bromide (Ar-Br).
Experimental Workflow Diagram
Caption: General workflow for scale-up Suzuki-Miyaura coupling.
Materials & Reagents
-
Aryl Bromide (Ar-Br): 1.0 equivalent
-
This compound: 1.1 - 1.5 equivalents
-
Potassium Phosphate (K₃PO₄), anhydrous: 2.0 - 3.0 equivalents
-
XPhos-Pd-G3 precatalyst: 0.1 - 1.0 mol%
-
Toluene, degassed: Sufficient for ~0.2 M concentration
-
Water, degassed: Typically 1/5th to 1/4th the volume of the organic solvent
-
Nitrogen or Argon gas (high purity)
-
Ethyl Acetate (for work-up)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol
-
Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, thermocouple, reflux condenser, and an inlet for inert gas. Ensure all glassware is oven-dried and the system is leak-tight.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: Charge the reactor with the aryl bromide, this compound, and anhydrous potassium phosphate.
-
Solvent Addition: Add the degassed toluene and degassed water via cannula or a pump system.
-
Degassing: Begin stirring and sparge the resulting slurry with nitrogen for an additional 30-60 minutes to ensure all dissolved oxygen is removed. Oxygen is detrimental to the active Pd(0) catalyst.
-
Catalyst Addition: Weigh the XPhos-Pd-G3 precatalyst and add it to the reactor under a strong positive flow of nitrogen.
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C). The reaction is typically exothermic upon initiation.
-
Monitoring: Monitor the reaction progress by taking aliquots for analysis. Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful and direct method to monitor the consumption of the starting boronic acid and the formation of the product.[3] HPLC or LC-MS can also be used to track the disappearance of the aryl bromide.[14][15]
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel or perform the separation in the reactor if equipped. Separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
Purification at scale requires robust and efficient methods.
-
Recrystallization/Trituration: This is the most desirable method for large-scale purification due to its cost-effectiveness and efficiency. A solvent screen should be performed at the lab scale to identify a suitable system (e.g., heptane/ethyl acetate, toluene).
-
Silica Gel Chromatography: While effective, flash chromatography can be resource-intensive at a large scale. It is typically used if recrystallization is not feasible.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (after activation by the base to form a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Conclusion
The scale-up of Suzuki-Miyaura couplings with this compound is a highly achievable process when grounded in a solid understanding of the reaction mechanism and the specific challenges posed by electron-deficient substrates. By selecting robust, modern catalyst systems, carefully controlling reaction parameters—especially the exclusion of oxygen—and developing a scalable purification strategy, researchers and process chemists can successfully transition this valuable transformation from the laboratory to production scale, enabling the synthesis of complex molecules for the pharmaceutical and materials industries.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. 849062-03-9|(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the electron-deficient and sterically demanding (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid.
The unique electronic and steric properties of this boronic acid, characterized by the strongly electron-withdrawing trifluoromethyl (-CF3) group, can present significant challenges, often leading to low reaction yields. This guide offers a structured approach to diagnosing and resolving these issues, ensuring successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the common pitfalls and questions that arise when working with this compound and similar electron-deficient substrates.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields with this specific boronic acid are often multifactorial, stemming from its inherent electronic properties. The electron-withdrawing -CF3 group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle sluggish.[1][2] Here’s a systematic checklist to begin your troubleshooting:
-
Catalyst and Ligand Integrity: The first step is to ensure the activity of your palladium catalyst and phosphine ligand.[3] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1] Phosphine ligands are notoriously susceptible to oxidation.[3] Always use fresh, high-purity catalysts and ligands stored under an inert atmosphere.
-
Reaction Setup and Inertness: The Suzuki coupling is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][3] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[3]
-
Boronic Acid Quality and Stability: this compound, being electron-deficient, is particularly prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a major pathway for yield loss. Assess the purity of your boronic acid; if it has been stored for a long time, its quality may be compromised.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and interdependent. The base must be strong enough to activate the boronic acid to form the more nucleophilic boronate species, but not so harsh as to cause degradation of your starting materials or product.[5]
Q2: I suspect protodeboronation is the main culprit for my low yield. How can I specifically minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient arylboronic acids.[3][4] The trifluoromethyl group exacerbates this issue. Here are targeted strategies to mitigate it:
-
Use of Milder, More Suitable Bases: While a base is necessary to activate the boronic acid, strong bases in the presence of water can accelerate protodeboronation.[5] Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3] These have shown efficacy in promoting the desired coupling while minimizing the undesired side reaction.
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous base solutions, water is a proton source for protodeboronation.[3] For sensitive substrates like this, employing strictly anhydrous conditions can be beneficial.[6]
-
Conversion to a More Stable Boron Species: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), an MIDA boronate, or an organotrifluoroborate salt.[3][6][7] These derivatives are more resistant to premature decomposition and slowly release the active boronic acid in situ, keeping its concentration low and thus minimizing the rate of protodeboronation.[3][8]
-
Reaction Kinetics: Minimize reaction time and use the lowest temperature that allows for a reasonable reaction rate.[3][6] Prolonged exposure to heat and basic conditions increases the likelihood of protodeboronation.[6]
Q3: The transmetalation step seems to be the rate-limiting step. How can I facilitate the transfer of the trifluoromethyl-substituted phenyl group to the palladium center?
A3: The slow transmetalation is a direct consequence of the electron-deficient nature of the boronic acid.[1] To overcome this hurdle, you need to enhance the nucleophilicity of the boronate and the reactivity of the catalyst.
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[9] Utilize bulky, electron-rich biaryl phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[9] These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is more receptive to the electron-poor boronic acid.[9]
-
Select a Stronger, Non-Nucleophilic Base: A stronger base can more effectively generate the reactive boronate "ate" complex.[1][10] Bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ for this purpose.[1][6]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for transmetalation.[1][6] However, this must be balanced against the risk of increased protodeboronation and catalyst decomposition.[3]
Q4: My starting materials are sterically hindered. How does this impact the reaction and what can I do?
A4: Steric hindrance, both from the ortho-trifluoromethyl group on the boronic acid and potentially from your coupling partner, can impede all stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9][11]
-
Advanced Catalyst Systems: For sterically demanding couplings, specialized and highly active catalyst systems are often required.[9][12] Consider using advanced palladium precatalysts (e.g., XPhos Pd G3) which are designed for challenging transformations.[1] In particularly difficult cases, specialized ligands like AntPhos have been shown to be effective for highly congested couplings.[11][12]
-
Solvent Choice: The solvent can influence the solubility of the catalyst and reagents, which is crucial for efficient reaction.[13] Toluene, dioxane, and THF are common choices. Sometimes a co-solvent like water or an alcohol can be beneficial, but must be used judiciously due to the risk of protodeboronation.[14]
Troubleshooting Workflow & Optimization Protocols
When initial attempts yield suboptimal results, a systematic approach to optimization is necessary. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
General Protocol for Suzuki Coupling with this compound
This protocol serves as a robust starting point. Optimization of specific parameters may be necessary for your particular aryl halide.
Reagent Preparation & Reaction Setup:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen). This is typically done by evacuating the flask and backfilling with the inert gas, repeated three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or THF, to a concentration of 0.1–0.5 M relative to the limiting reagent) via syringe.[1] Bubble the inert gas through the solution for an additional 10-15 minutes to ensure it is oxygen-free.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.[1]
Reaction Execution & Monitoring:
-
Heating: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1][6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]
Workup & Purification:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for tackling the Suzuki coupling with this compound, particularly when coupling with challenging aryl chlorides or bromides.
| Component | Recommendation | Rationale & Citation |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Highly active precatalyst, effective for challenging couplings with electron-deficient substrates.[1][8] |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands that accelerate oxidative addition and transmetalation.[6][9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases that effectively form the boronate "ate" complex without being overly harsh.[1][3][6] |
| Solvent System | Dioxane/H₂O (10:1), Toluene, THF | Anhydrous or low-water systems to minimize protodeboronation.[1][3] |
| Temperature | 80 - 110 °C | Sufficient to overcome activation barriers, but monitor for decomposition.[1][6] |
Catalytic Cycle and Key Challenges
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is key to diagnosing issues when using challenging substrates like this compound.
Caption: Suzuki catalytic cycle highlighting the challenging transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Protodeboronation of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. This resource is designed to provide in-depth, actionable insights into the pervasive challenge of protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity. By understanding the underlying mechanisms and influential factors, you can effectively troubleshoot and optimize your synthetic protocols.
Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond. This process consumes your starting material, reducing the efficiency of desired transformations like the Suzuki-Miyaura cross-coupling reaction and complicating purification due to the formation of 1-methyl-2-(trifluoromethyl)benzene. The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on its electronic properties, steric environment, and the specific reaction conditions employed.
The subject of this guide, this compound, possesses both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group. This substitution pattern makes its stability and reactivity nuanced. While electron-withdrawing groups can increase the Lewis acidity of the boronic acid, potentially making it more susceptible to certain decomposition pathways, the overall electronic nature of the ring and its interaction with reaction conditions will dictate its stability.
This guide provides a structured approach to diagnosing and mitigating protodeboronation, moving from frequently asked questions to detailed troubleshooting workflows and preventative protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the unexpected formation of the protodeboronated byproduct.
Q1: I've observed a significant amount of 1-methyl-2-(trifluoromethyl)benzene in my reaction mixture. What is the most likely cause?
A1: The presence of 1-methyl-2-(trifluoromethyl)benzene is a definitive indicator of protodeboronation. This is a common side reaction for arylboronic acids, where the boronic acid functional group is replaced by a hydrogen atom. It is particularly prevalent in Suzuki-Miyaura cross-coupling reactions and can be promoted by several factors, including elevated temperatures, the presence of water, and the choice of base.
Q2: How do the substituents on my specific boronic acid, this compound, affect its susceptibility to protodeboronation?
A2: The electronic properties of your arylboronic acid are a key determinant of its stability. Arylboronic acids with electron-withdrawing groups, like the trifluoromethyl group in your compound, can be more prone to protodeboronation under certain conditions. This is because these groups can stabilize the transient aryl anion that may be formed during some base-catalyzed protodeboronation mechanisms. Conversely, electron-donating groups can also influence the reaction rate. The interplay of the methyl and trifluoromethyl groups creates a specific electronic environment that requires careful optimization of reaction conditions to disfavor this side reaction.
Q3: Can my choice of base be accelerating the protodeboronation?
A3: Absolutely. The base is a critical component in many reactions involving boronic acids, such as the Suzuki-Miyaura coupling, as it is required for the formation of the reactive boronate species. However, the base can also catalyze protodeboronation. Strong bases, particularly hydroxide-containing bases in aqueous media, can significantly increase the rate of this undesired side reaction. The reaction pH is a critical factor influencing the speciation of the boronic acid and thus its stability.
Q4: Is the presence of water in my reaction a significant concern?
A4: Yes, water can act as a proton source for the protodeboronation reaction. While some Suzuki-Miyaura protocols utilize aqueous conditions, the amount of water can be a critical parameter to control. In base-catalyzed mechanisms, water can act as the proton source in the rate-limiting step of the reaction between the boronate and water. Therefore, minimizing or eliminating water through the use of anhydrous solvents and reagents can be an effective strategy to suppress protodeboronation.
Q5: How can I confirm that protodeboronation is the primary side reaction and not another decomposition pathway?
A5: The most direct way to confirm protodeboronation is to identify the byproduct, 1-methyl-2-(trifluoromethyl)benzene, using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the retention time and mass spectrum of the byproduct with an authentic sample will provide definitive confirmation. Additionally, ¹H NMR spectroscopy can be used to identify the characteristic signals of the protodeboronated arene.
Part 2: Troubleshooting and Optimization Guides
When facing significant protodeboronation, a systematic approach to troubleshooting is essential. This section provides detailed guides to diagnose and resolve the issue.
Guide 1: Diagnosing the Source of Protodeboronation
Before implementing changes, it's crucial to identify the most likely contributing factors in your specific experimental setup.
Step-by-Step Diagnostic Protocol:
-
Analyze Reaction Components:
-
Boronic Acid Purity: Verify the purity of your this compound. Impurities or degradation of the starting material can contribute to poor reaction outcomes. Consider purification by recrystallization or derivatization if necessary.
-
Solvent and Reagent Water Content: Ensure that your solvents and other reagents are anhydrous, especially if you are not intentionally running the reaction in aqueous media. Use freshly dried solvents and handle reagents under an inert atmosphere.
-
Base Quality: Use a high-purity base and ensure it has been stored correctly to prevent hydration.
-
-
Monitor a Control Reaction:
-
Set up a small-scale reaction under your standard conditions and monitor it over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Take aliquots at regular intervals to track the consumption of the boronic acid and the formation of both the desired product and the protodeboronated byproduct. This will provide a baseline for the kinetics of the competing reactions.
-
-
Isolate the Effect of Key Parameters:
-
Temperature: Run the reaction at a lower temperature to see if the ratio of desired product to protodeboronated byproduct improves. Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.
-
Base: If possible, run a control reaction with a weaker base to assess its impact on the extent of protodeboronation.
-
Water: If your standard conditions are anhydrous, intentionally add a small amount of water to a control reaction to observe its effect. Conversely, if your protocol uses water, try running the reaction under strictly anhydrous conditions.
-
Caption: A workflow for diagnosing the cause of protodeboronation.
Guide 2: Mitigating Protodeboronation Through Reaction Condition Optimization
Once you have identified the likely causes, the following strategies can be employed to minimize the formation of the protodeboronated byproduct.
Strategy 1: Modification of the Base and Solvent System
The choice of base and solvent is often the most impactful parameter to adjust.
-
Switch to a Weaker Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are often effective in promoting the desired coupling while minimizing protodeboronation.
-
Employ Anhydrous Conditions: As previously mentioned, removing water can significantly suppress protodeboronation. Utilize anhydrous solvents (e.g., toluene, dioxane, or THF) and ensure all glassware is thoroughly dried. The addition of molecular sieves can also help to scavenge trace amounts of water.
-
Consider Fluoride-Based Bases: In some systems, cesium fluoride (CsF) can be an effective base that minimizes protodeboronation.
Strategy 2: Temperature and Reaction Time Optimization
-
Lower the Reaction Temperature: Protodeboronation, like most chemical reactions, is temperature-dependent. Reducing the reaction temperature can slow the rate of this side reaction more significantly than the desired coupling, thus improving the product ratio.
-
Minimize Reaction Time: Prolonged reaction times at elevated temperatures increase the opportunity for protodeboronation to occur. Aim for the shortest reaction time necessary for complete consumption of the limiting reagent.
Strategy 3: Catalyst and Ligand Selection
An inefficient catalyst system can lead to longer reaction times and increased substrate decomposition.
-
Increase Catalyst Loading: A higher catalyst loading can accelerate the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.
-
Utilize High-Activity Catalysts: Employing modern, highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald or SPhos-type ligands) can significantly increase the rate of the Suzuki-Miyaura coupling, even at lower temperatures. This rapid catalytic turnover minimizes the time the boronic acid is exposed to conditions that promote its decomposition.
Caption: Decision tree for optimizing reaction conditions.
Part 3: Advanced Strategies and Preventative Measures
For particularly challenging cases, or as a general preventative measure, the following advanced strategies can be implemented.
The "Slow-Release" Strategy: Using More Stable Boronic Acid Surrogates
A highly effective method to combat protodeboronation is to use a more stable derivative of the boronic acid that slowly releases the active boronic acid species into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for decomposition.
-
Pinacol Esters: While more stable than the corresponding boronic acids, pinacol esters can still undergo protodeboronation. They are a common first choice for a more stable alternative.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are exceptionally effective in slow-release strategies. The rate of MIDA boronate hydrolysis can be controlled by the reaction conditions, providing a steady, low concentration of the boronic acid.
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can be very effective at suppressing protodeboronation.
Comparative Stability of Boron Species
| Boron Species | General Stability | Key Feature |
| Boronic Acid | Least Stable | Highly reactive, susceptible to protodeboronation. |
| Pinacol Ester | Moderately Stable | More robust than boronic acids, common alternative. |
| Organotrifluoroborate | Stable | Increased stability, effective at suppressing protodeboronation. |
| MIDA Boronate | Highly Stable | Crystalline solids, ideal for slow-release strategies. |
Preventative Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol incorporates best practices to proactively minimize the risk of protodeboronation when using this compound or its more stable derivatives.
-
Reagent Preparation:
-
Use a stable boronic acid surrogate if possible (e.g., the MIDA boronate).
-
Ensure the aryl halide coupling partner is of high purity.
-
Use a high-purity, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃).
-
Use a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Select a high-activity palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
-
Reaction Setup:
-
To a flame-dried reaction vessel, add the boronic acid derivative, aryl halide, and base.
-
Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium precatalyst and ligand.
-
Under a positive pressure of inert gas, add the degassed, anhydrous solvent via syringe.
-
-
Reaction Execution and Monitoring:
-
Begin heating the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Upon completion (or when the reaction stalls), cool the mixture to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
-
By implementing these diagnostic, optimization, and preventative strategies, researchers can significantly improve the outcomes of reactions involving this compound, leading to higher yields, improved purity, and more reliable synthetic procedures.
Homocoupling side reaction of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Technical Support Center
Topic: Troubleshooting Homocoupling of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating the Challenges of a Key Building Block
This compound is a valuable reagent in modern synthetic chemistry, particularly for introducing the 4-methyl-3-(trifluoromethyl)phenyl moiety found in numerous pharmaceutical candidates and advanced materials. However, its utility in palladium-catalyzed cross-coupling reactions is often hampered by a persistent and troublesome side reaction: oxidative homocoupling. This process leads to the formation of the symmetrical biaryl, 4,4'-Dimethyl-3,3'-bis(trifluoromethyl)biphenyl, which not only consumes the starting material and reduces the yield of your target molecule but also presents significant purification challenges due to its structural similarity to the desired product.[1]
This guide provides field-proven insights and troubleshooting protocols designed to help you diagnose, understand, and mitigate this unwanted side reaction, ensuring the success and efficiency of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental "what" and "why" behind the homocoupling of this compound.
Q1: What exactly is the homocoupling side product and why is it so problematic?
A1: The homocoupling side product is 4,4'-Dimethyl-3,3'-bis(trifluoromethyl)biphenyl, formed when two molecules of your this compound reagent couple with each other. This side reaction is detrimental for three primary reasons:
-
Reduced Yield: It directly consumes your boronic acid, lowering the potential yield of your desired cross-coupled product.
-
Stoichiometric Imbalance: It alters the optimal 1:1 stoichiometry between your boronic acid and your coupling partner (e.g., an aryl halide), further inhibiting the main reaction.
-
Purification Complexity: The homocoupled dimer is often non-polar and structurally similar to the desired biaryl product, leading to co-elution in column chromatography and making isolation of the pure target compound difficult and time-consuming.[1]
Q2: What are the primary chemical pathways that cause this homocoupling reaction?
A2: There are two well-established mechanisms primarily responsible for boronic acid homocoupling in Suzuki-Miyaura reactions. Understanding which is dominant in your system is key to effective troubleshooting.
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in your reaction solvent can react with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂).[2][3] This peroxo species readily reacts with two molecules of the boronic acid to generate the homocoupled biaryl, regenerating a palladium species that can re-enter a catalytic cycle. This pathway is particularly insidious because even trace amounts of oxygen can facilitate significant byproduct formation.[2][4][5]
-
Pd(II)-Mediated Homocoupling: This pathway is prevalent when using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂). At the start of the reaction, before the Pd(II) is fully reduced to the catalytically active Pd(0), it can react directly with two molecules of the boronic acid.[6] In this process, the boronic acid acts as both the coupling partner and the reducing agent, forming the homocoupled dimer and Pd(0). This is often observed as a burst of byproduct formation at the beginning of the reaction.[1]
The electron-withdrawing nature of the trifluoromethyl (-CF₃) group on your specific boronic acid can make it more susceptible to certain oxidative pathways.[7][8]
Q3: My reaction is under a nitrogen headspace. Is that not enough to prevent oxygen-mediated homocoupling?
A3: While a nitrogen or argon headspace is essential, it is often insufficient on its own. Solvents can retain significant amounts of dissolved oxygen, and merely purging the headspace does not effectively remove it.[9][10] For successful suppression of homocoupling, a rigorous degassing of the liquid phase (the solvent and dissolved reagents) is critical. Efficient removal of dissolved oxygen is one of the most impactful changes you can make to improve your reaction outcome.[11]
Q4: Can my choice of base influence the extent of homocoupling?
A4: Yes, the base plays a critical, multi-faceted role and can indirectly influence side reactions.[12][13] The primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step in the desired Suzuki-Miyaura cycle.[14] However, an overly strong or highly concentrated base can sometimes accelerate side reactions or catalyst decomposition. While the base is not the direct cause of oxygen-mediated homocoupling, its choice can affect the overall health and stability of the catalytic system. For sensitive substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[15]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols to systematically address and eliminate the homocoupling side reaction.
Problem: Significant (>5%) formation of 4,4'-Dimethyl-3,3'-bis(trifluoromethyl)biphenyl detected by LC-MS or ¹H NMR.
This is the most common issue. The following systematic approach will help you isolate and resolve the cause.
Caption: A logical workflow for troubleshooting homocoupling.
Protocol 1: Rigorous Reaction Degassing
Objective: To minimize dissolved oxygen, the primary catalyst for homocoupling.[9]
Method A: Subsurface Inert Gas Sparging
-
Setup: In your reaction flask, combine all solid reagents (aryl halide, base, ligand) and the solvent. Do not add the palladium catalyst or the boronic acid yet.
-
Sparge: Insert a long needle or sparging tube connected to a source of high-purity nitrogen or argon. Ensure the tip is well below the solvent surface.
-
Bubble: Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. You should see consistent bubbling. This actively displaces dissolved oxygen.[1]
-
Final Steps: Remove the sparging needle and immediately add the palladium catalyst and boronic acid under a positive pressure of the inert gas. Seal the vessel and begin heating.
Method B: Freeze-Pump-Thaw (For Highest Purity)
This method is more time-consuming but is the gold standard for oxygen removal.[1]
-
Freeze: Place your sealed reaction flask containing the solvent and reagents (excluding catalyst) in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes gases from above the frozen solvent.
-
Thaw: Close the connection to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Final Steps: After the final thaw, backfill the flask with inert gas before adding the catalyst.
Protocol 2: Employing a Chemical Suppressant
Objective: To use a mild reducing agent to keep the palladium catalyst in its active Pd(0) state, preventing both Pd(II)-mediated homocoupling and the formation of the palladium-peroxo complex.[9]
Reagent: Potassium Formate (HCO₂K)
-
Addition: Add 0.10 to 0.20 equivalents of potassium formate (relative to your limiting reagent) to the reaction vessel along with your other solid reagents (base, etc.) before the degassing step.
-
Rationale: Potassium formate is a mild reductant that is strong enough to reduce any stray Pd(II) to Pd(0) but not so strong that it interferes with the oxidative addition step of the main catalytic cycle.[9][16] Its use has been shown to be highly effective in suppressing homocoupling without requiring significant changes to the overall reaction conditions.
Part 3: Data-Driven Optimization
To illustrate the impact of these interventions, consider the following representative data from a model Suzuki-Miyaura reaction.
Table 1: Effect of Reaction Conditions on Homocoupling Byproduct Formation
| Entry | Atmosphere | Degassing Method | Additive (0.15 eq.) | Desired Product (%) | Homocoupling Byproduct (%) |
| 1 | Air | None | None | 45 | 38 |
| 2 | N₂ Headspace | None | None | 72 | 15 |
| 3 | N₂ | Subsurface Sparge | None | 89 | 4 |
| 4 | N₂ | Subsurface Sparge | Potassium Formate | 96 | <1 |
Data is illustrative and based on typical experimental outcomes.
As the data clearly shows, simply using a nitrogen headspace is insufficient (Entry 2). Rigorous degassing provides a significant improvement (Entry 3), and the combination of degassing with a chemical suppressant virtually eliminates the homocoupling side reaction (Entry 4).[9]
Part 4: Visualizing the Competing Pathways
A clear understanding of the chemical transformations occurring is essential. The following diagram illustrates the desired Suzuki-Miyaura cycle in competition with the oxygen-mediated homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Catalyst deactivation with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this reagent, with a particular focus on preventing and diagnosing catalyst deactivation and related issues in cross-coupling reactions.
Introduction: Understanding the Challenges
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The presence of both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity.[3][4] However, this substitution pattern also influences the stability of the C-B bond, making the reagent susceptible to deactivation pathways that can lead to low yields and reaction failures. This guide will address the most common deactivation mechanism—protodeboronation—and provide practical solutions to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired product. What is the most likely cause?
A1: The most common cause of low yields in Suzuki-Miyaura reactions involving arylboronic acids is a side reaction known as protodeboronation .[5] This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your boronic acid starting material.[5] Instead of the desired biaryl product, you form 2-methyl-1-(trifluoromethyl)benzene. This side reaction is often competitive with the desired catalytic cycle.[6]
Q2: What is protodeboronation and why does it happen?
A2: Protodeboronation is the protonolysis of the C–B bond.[5] It can be catalyzed by acids or bases and is highly dependent on factors like pH, temperature, solvent, and the electronic properties of the boronic acid.[5][6][7] For this compound, the electron-withdrawing trifluoromethyl group can influence the susceptibility to this decomposition pathway. The reaction is particularly problematic under the basic aqueous conditions often employed in Suzuki-Miyaura couplings.[6][8]
Troubleshooting Guide: Combating Protodeboronation
If you suspect protodeboronation is the culprit for your failed or low-yielding reaction, this guide provides a systematic approach to diagnose and solve the problem.
Step 1: Diagnose the Issue - Is Protodeboronation Occurring?
Before optimizing your reaction, confirm that protodeboronation is indeed the problem.
Diagnostic Experiment:
-
Run a control reaction: Set up your standard reaction but omit the aryl halide coupling partner.
-
Monitor over time: Let the reaction stir under the same conditions (base, solvent, temperature, catalyst) for the same duration as your failed reaction.
-
Analyze the reaction mixture: Use GC-MS or LC-MS to look for the mass of the protodeboronated byproduct: 2-methyl-1-(trifluoromethyl)benzene (MW: 160.15 g/mol ). Also, monitor the disappearance of your starting boronic acid.
If you observe a significant amount of the byproduct and loss of your boronic acid, protodeboronation is a key issue.
Step 2: Strategic Optimization to Minimize Protodeboronation
Once confirmed, the goal is to accelerate the rate of the desired cross-coupling reaction so that it outcompetes the protodeboronation side reaction.[5]
| Parameter | Problem | Recommended Solution & Rationale |
| Base | The base can promote protodeboronation.[7] Strongly basic and aqueous conditions can accelerate this side reaction.[6] | Use a weaker, non-nucleophilic base: Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[9] These can be effective for transmetalation without excessively promoting protodeboronation. Use anhydrous conditions if possible: Finely powdered, anhydrous K₃PO₄ can be effective, sometimes with a minimal amount of water to facilitate the reaction.[10] |
| Solvent | Protic solvents (water, alcohols) can be a source of protons for protodeboronation.[11] | Use aprotic solvents: Consider solvent systems like toluene, dioxane, or THF, often with a minimal amount of water to solubilize the base.[9][10] A common system is a 10:1 mixture of an organic solvent and water.[9] |
| Catalyst System | Slow formation of the active Pd(0) catalyst or a slow rate of oxidative addition or transmetalation can allow time for protodeboronation to occur. | Use a modern precatalyst: Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for rapid formation of the active catalytic species, which can accelerate the desired reaction.[9][12] Choose the right ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the oxidative addition and reductive elimination steps, speeding up the catalytic cycle.[11][12] |
| Temperature | High temperatures can accelerate both the desired reaction and the undesired protodeboronation. | Optimize the temperature: While Suzuki couplings often require heat, excessively high temperatures may favor decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the ratio of product to byproduct improves.[9] |
| Reagent Stability | Boronic acids can degrade upon storage. They can dehydrate to form cyclic trimers (boroxines) or decompose via other pathways.[11][13] | Use fresh, high-purity boronic acid: Ensure the reagent is stored in a cool, dry place, away from light and moisture.[14][15] Consider using a more stable derivative: Convert the boronic acid to a potassium trifluoroborate salt or a pinacol boronate ester. These derivatives are often more stable and release the boronic acid slowly in situ, keeping its concentration low and favoring the desired coupling over decomposition.[12][13][16] |
Visualizing the Problem: Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
Caption: Competing pathways for this compound.
Experimental Protocol: Conversion to a More Stable Boronate Ester
To circumvent the instability of the boronic acid, converting it to a pinacol ester is a highly effective strategy.[13]
Step-by-Step Protocol for Pinacol Ester Formation:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add an anhydrous solvent such as THF or dichloromethane.
-
Diol Addition: Add pinacol (1.1 equiv).
-
Dehydration: Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion of the starting material.
-
Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.
The resulting this compound pinacol ester is typically a more stable, crystalline solid that is less prone to protodeboronation.
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Final Recommendations
When working with this compound, an awareness of its potential for protodeboronation is key to success. By employing modern catalysts, carefully selecting bases and solvents, and considering the use of more stable boronate esters or trifluoroborate salts, researchers can significantly improve the outcomes of their cross-coupling reactions and avoid the pitfalls of this common deactivation pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
- 15. laballey.com [laballey.com]
- 16. orgsyn.org [orgsyn.org]
Preventing side reactions with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in cross-coupling reactions. Here, we will address common challenges and provide in-depth, field-proven solutions to help you mitigate side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound, providing not just solutions but the scientific reasoning behind them.
Question 1: "My Suzuki-Miyaura reaction with this compound is giving me a low yield of the desired product, and I'm observing significant amounts of 4-methyl-3-(trifluoromethyl)benzene. What is happening and how can I fix it?"
Answer:
You are likely encountering a significant side reaction known as protodeboronation . In this process, the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding arene.[1][2] This is a common issue, especially with electron-deficient arylboronic acids like yours, due to the destabilizing effect of the trifluoromethyl group.[3][4]
Root Causes & Mechanistic Insight:
-
Base-Catalyzed Decomposition: The base required for the Suzuki-Miyaura catalytic cycle can also promote protodeboronation.[1][5] The reaction proceeds through the formation of a boronate anion, which is then protonated by a proton source in the reaction mixture (e.g., water, alcohol solvent).[1][5]
-
Aryl Anion Pathway: For highly electron-deficient systems, protodeboronation can proceed through the formation of a transient aryl anion, which is then quenched by a proton source.[4][5]
-
pH Dependence: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can accelerate this side reaction.[1]
Troubleshooting Protocol & Optimization Strategies:
-
Choice of Base: The selection of the base is critical. Strong, aqueous bases like NaOH or KOH can accelerate protodeboronation.
-
Recommendation: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6] In some cases, fluoride bases like KF can be effective.[7] The role of the base is to activate the boronic acid to a more nucleophilic "ate" complex for transmetalation.[6][7][8]
-
-
Solvent System: Protic solvents can serve as a proton source for protodeboronation.
-
Recommendation: Use anhydrous aprotic solvents like dioxane, THF, or toluene. If a co-solvent is necessary, minimize the amount of water or alcohol.
-
-
Protecting Group Strategy: Converting the boronic acid to a boronate ester can significantly enhance its stability.
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can favor decomposition.
-
Recommendation: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Aim for the lowest effective temperature.
-
Workflow for Mitigating Protodeboronation
Caption: A stepwise approach to troubleshooting protodeboronation.
Question 2: "I'm seeing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What causes this and how can I prevent it?"
Answer:
The formation of a symmetrical biaryl from the coupling of two molecules of your boronic acid is known as homocoupling . This is a common side reaction in Suzuki-Miyaura couplings, particularly when using electron-deficient boronic acids.[11][12]
Root Causes & Mechanistic Insight:
-
Oxygen-Mediated Pathway: The presence of molecular oxygen can promote the homocoupling of arylboronic acids.[13][14] The mechanism often involves a palladium peroxo complex that reacts with the boronic acid.[13][15]
-
Palladium(II) Intermediates: The presence of Pd(II) species without an aryl/vinyl/alkyl ligand from the halide partner can lead to the transmetalation of two boronic acid molecules, followed by reductive elimination to form the homocoupled product.[2]
Troubleshooting Protocol & Optimization Strategies:
-
Degassing: Rigorous exclusion of oxygen is crucial.
-
Recommendation: Degas your reaction mixture thoroughly using techniques such as the freeze-pump-thaw method or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence the rates of the desired cross-coupling versus homocoupling.
-
Order of Addition: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Comparative Table for Homocoupling Prevention
| Strategy | Rationale | Recommended Action |
| Oxygen Exclusion | Minimizes the oxygen-mediated homocoupling pathway.[13][14] | Degas the reaction mixture thoroughly (e.g., freeze-pump-thaw). |
| Catalyst Choice | Reduces initial Pd(II) concentration. | Use a Pd(0) precatalyst like Pd(PPh₃)₄.[2] |
| Ligand Selection | Promotes the desired cross-coupling over side reactions. | Employ bulky, electron-donating ligands (e.g., SPhos, XPhos).[11] |
| Slow Addition | Keeps the boronic acid concentration low. | Add the boronic acid solution dropwise to the reaction. |
Question 3: "My reaction is producing 4-methyl-3-(trifluoromethyl)phenol as a major byproduct. Why is this happening?"
Answer:
The formation of a phenol indicates that your boronic acid is undergoing oxidation . The C-B bond is being cleaved and replaced with a C-O bond.[16][17] This can be a desired transformation under specific conditions but is a problematic side reaction in Suzuki-Miyaura coupling.
Root Causes & Mechanistic Insight:
-
Oxidative Instability: Boronic acids are susceptible to oxidation, and this can be enhanced at physiological pH or in the presence of reactive oxygen species.[18] The empty p-orbital on the boron atom is susceptible to nucleophilic attack by oxidants.[18]
-
Presence of Oxidants: Trace amounts of peroxides in solvents (like THF) or exposure to air can contribute to this side reaction. Various oxidants such as H₂O₂ or even molecular oxygen can facilitate this transformation, sometimes catalyzed by the palladium complex itself.[17][19]
Troubleshooting Protocol & Optimization Strategies:
-
Use High-Purity, Fresh Solvents: Ethers like THF can form peroxides upon storage.
-
Recommendation: Use freshly distilled or inhibitor-free, peroxide-free solvents.
-
-
Inert Atmosphere: As with homocoupling, minimizing exposure to oxygen is beneficial.
-
Recommendation: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
-
Reaction Conditions: Certain bases and additives can promote oxidation.
-
Recommendation: Avoid strongly oxidizing conditions. If oxidation persists, consider the addition of a small amount of a radical scavenger, though this should be done cautiously as it may interfere with the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is crucial to prevent decomposition. Store the solid boronic acid in a tightly sealed container in a cool, dry place, away from light.[20] A desiccator or a glovebox with an inert atmosphere is ideal. Avoid storing it in solution for extended periods. In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines, which is often a reversible process but can complicate stoichiometry.[10]
Q2: Is this compound more or less reactive in Suzuki-Miyaura coupling compared to electron-rich boronic acids?
A2: The presence of the electron-withdrawing trifluoromethyl group makes this boronic acid electron-deficient. This generally leads to a slower rate of transmetalation compared to electron-rich boronic acids.[21][22] To compensate, you may need to use more forcing reaction conditions (higher temperature, more active catalyst system) but be mindful that this can also increase the rate of side reactions. The key is to find a balance that favors the desired cross-coupling.
Q3: Can I use this compound with aryl chlorides as coupling partners?
A3: Yes, but coupling with aryl chlorides is more challenging than with aryl bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[23][24] To achieve successful coupling with aryl chlorides, you will likely need to use a specialized catalyst system, often employing bulky, electron-rich phosphine ligands (like SPhos, XPhos, or Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, along with a strong base and higher temperatures.[21]
Logical Relationship of Side Reactions
Caption: Interplay of reactants and conditions leading to desired or side products.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 20. aksci.com [aksci.com]
- 21. pure.hw.ac.uk [pure.hw.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in various reaction setups. Our goal is to equip you with the knowledge to optimize your experimental conditions, ensuring robust and reproducible results.
Introduction: The Challenge of Sparingly Soluble Boronic Acids
This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its unique electronic and steric properties, conferred by the methyl and trifluoromethyl substituents, make it a valuable reagent for creating complex molecules in pharmaceutical and materials science research.[1] However, like many arylboronic acids, its solubility can be limited in common organic solvents, leading to heterogeneous reaction mixtures, slower reaction rates, and challenges in purification and scale-up. This guide will address these issues head-on, providing a structured, question-and-answer-based approach to overcoming solubility hurdles.
Troubleshooting Guide & FAQs
Question 1: My reaction with this compound is sluggish and incomplete. Could solubility be the issue?
Answer: Yes, poor solubility is a very common culprit for incomplete or slow Suzuki-Miyaura and other cross-coupling reactions. When a reagent is not fully dissolved, its effective concentration in the solution is low, leading to a reduced reaction rate. The solid reagent may also become coated with byproducts, further hindering its participation in the catalytic cycle.
Causality: The catalytic cycle of the Suzuki-Miyaura coupling involves several steps, including the crucial transmetalation step where the organic group is transferred from the boron atom to the palladium center.[4] For this to occur efficiently, the boronic acid must be in solution to interact with the palladium complex. If the boronic acid has low solubility, this step becomes the rate-limiting factor for the entire reaction.
Question 2: What are the first steps I should take to improve the solubility of this compound in my reaction?
Answer: A systematic approach starting with simple adjustments is often the most effective. Here’s a prioritized workflow:
Workflow for Initial Solubility Optimization
Caption: Initial workflow for addressing poor boronic acid solubility.
-
Solvent Screening: The choice of solvent is paramount. While there isn't extensive published data specifically for this compound, we can draw parallels from similar phenylboronic acids. Ethers (like THF, 2-MeTHF, and dioxane) and polar aprotic solvents (like DMF and NMP) are often good starting points.[4][5][6] A small-scale solubility test with a few milligrams of your boronic acid in different solvents at room temperature can be very informative.
-
Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of many organic compounds, including boric acid and its derivatives.[7][8][9][10] Most Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 70-120 °C), which often aids in dissolving the reagents.[11]
-
Co-Solvent Addition: If a single solvent system is not effective, a co-solvent can be introduced. For instance, if your reaction is primarily in a non-polar solvent like toluene, adding a more polar co-solvent such as THF or DMF can improve the solubility of the boronic acid.[11] Biphasic systems, often involving water, are also common in Suzuki couplings and can aid in dissolving the base and the boronic acid salt formed in situ.[4]
Question 3: I've tried different solvents and temperatures, but the solubility is still not ideal. What are more advanced techniques I can employ?
Answer: When basic adjustments are insufficient, several advanced strategies can be implemented. These often involve chemical modification or the use of additives to alter the solubility profile of the boronic acid.
Advanced Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Considerations |
| Use of Phase-Transfer Catalysts (PTCs) | PTCs, such as quaternary ammonium salts (e.g., TBAB, Aliquat 336), facilitate the transfer of the boronate anion from the aqueous or solid phase to the organic phase where the catalyst resides.[12][13][14][15] | Highly effective in biphasic systems. Can significantly accelerate reaction rates.[13][14] The choice of PTC can be critical; Aliquat 336 is often noted for its thermal stability and organophilicity.[12] |
| Conversion to Boronate Esters | Boronic acids can be converted to more soluble boronate esters (e.g., pinacol esters). These esters are often more soluble in organic solvents and can slowly release the boronic acid in situ during the reaction.[16][17] | This adds an extra synthetic step. However, boronate esters are often more stable and easier to handle than the corresponding boronic acids.[18][19] |
| Use of Stronger, More Soluble Bases | The choice of base can influence solubility. While inorganic bases like K₂CO₃ or K₃PO₄ are common, sometimes using a soluble organic base or a stronger inorganic base that can form a more soluble boronate salt can be beneficial.[4][11] | The base must be compatible with the other functional groups in your starting materials. |
| Sonication | The use of ultrasound can enhance mass transfer and dissolve sparingly soluble solids by breaking up agglomerates and increasing the surface area. | This requires specialized equipment but can be effective for initiating reactions with poorly soluble reagents.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Phase-Transfer Catalyst
This protocol provides a general guideline for using a PTC to improve the solubility and reaction rate of this compound.
-
Reagent Preparation:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Aliquat 336, 5-10 mol%).
-
-
Solvent and Base Addition:
-
Add the organic solvent (e.g., toluene).
-
In a separate flask, prepare an aqueous solution of the base (e.g., 2M K₂CO₃). Degas this solution by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed aqueous base to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The vigorous stirring is crucial to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Diagram for Advanced Troubleshooting
Caption: Decision tree for advanced solubility enhancement strategies.
Question 4: Are there any stability concerns with this compound that could be mistaken for solubility issues?
Answer: This is an excellent point. Boronic acids can undergo side reactions, such as protodeboronation (loss of the boronic acid group) or formation of boroxines (cyclic anhydrides), which can reduce the amount of active reagent and be mistaken for poor solubility.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It can be promoted by heat, acidic or basic conditions, and certain metals.
-
Boroxine Formation: Boronic acids can dehydrate, especially upon heating, to form cyclic trimers called boroxines. While this is a reversible process in the presence of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid.
Mitigation Strategies:
-
Use of Boronate Esters: As mentioned earlier, converting the boronic acid to a more stable derivative like a pinacol ester can protect it from degradation.[16][18]
-
Slow-Release Strategies: Using precursors like MIDA boronates allows for the slow, in-situ generation of the boronic acid, keeping its concentration low and minimizing degradation pathways.[18]
-
Careful Control of Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Ensure the base is added correctly and is of good quality.
By carefully considering both the physical solubility and the chemical stability of this compound, you can effectively troubleshoot and optimize your reactions for higher yields and greater success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of reaction products, particularly from Suzuki-Miyaura cross-coupling reactions, a common application for this boronic acid.
Question 1: After my Suzuki-Miyaura coupling reaction, I see multiple spots on my TLC plate, and my desired product is difficult to isolate via column chromatography. What are the likely impurities and how can I remove them?
Answer:
This is a frequent challenge stemming from the inherent side reactions of the Suzuki-Miyaura coupling. The primary impurities are typically unreacted starting materials, homocoupled byproducts, and protodeboronated starting material. The trifluoromethyl group on your boronic acid can influence its reactivity and the formation of these side products.[1][2][3]
Common Impurities and Their Characteristics:
| Impurity | Structure/Description | Typical TLC Rf Value | Removal Strategy |
| Unreacted Aryl Halide | The starting electrophile. | Often close to the product Rf. | Optimize reaction stoichiometry; careful column chromatography. |
| Homocoupled Boronic Acid | Dimer of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. | Can be less or more polar than the product. | Optimize reaction conditions to minimize; often separable by chromatography. |
| Protodeboronated Boronic Acid | 1-Methyl-2-(trifluoromethyl)benzene.[4][5][6][7][8] | Typically less polar (higher Rf) than the product. | Minimize by using anhydrous solvents and a strong base; separable by chromatography. |
| Unreacted Boronic Acid | This compound. | Often polar (lower Rf), can streak on TLC. | Acid-base extraction during workup; use of scavenger resins.[9][10][11] |
| Palladium Catalyst Residues | Black/colloidal material. | Can streak or remain at the baseline. | Filtration through Celite®; treatment with activated carbon.[12] |
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ or a dilute (1M) NaOH solution to remove unreacted boronic acid.[11]
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12][13]
-
-
Removal of Palladium Residues:
-
Column Chromatography:
-
Solvent System Selection: The polarity of your biaryl product will depend on the coupling partner. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[15] For products with similar polarities to impurities, trying a different solvent system, such as DCM/methanol, can alter the selectivity.[15]
-
Dry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.[16]
-
-
Recrystallization:
-
If chromatography fails to provide pure material, recrystallization is an excellent alternative, especially for solid products.[14][17]
-
Common solvent systems for biaryl compounds include hexane/methanol, ethanol, or isopropanol.[14] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Question 2: I suspect protodeboronation is significantly reducing my yield. How can I confirm this and what steps can I take to minimize it?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[4][6][8] The electron-withdrawing trifluoromethyl group in your starting material can make it more susceptible to this process under certain conditions.[1]
Confirmation of Protodeboronation:
-
Mass Spectrometry (MS): Look for a mass corresponding to 1-methyl-2-(trifluoromethyl)benzene in your crude reaction mixture.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum of the crude product will show signals corresponding to 1-methyl-2-(trifluoromethyl)benzene.
Strategies to Minimize Protodeboronation:
-
Choice of Base: The strength and nature of the base are critical. Milder bases such as K₃PO₄, Cs₂CO₃, or KF are often preferred over stronger bases like NaOH or KOH, which can accelerate protodeboronation.[18]
-
Anhydrous Conditions: Ensure your solvents and reagents are dry. Water can be a proton source for this side reaction.[19]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[19][20]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a neutral biaryl product from a Suzuki reaction with this compound?
A1: A standard and effective workflow is as follows:
Q2: My product and a key impurity have very similar Rf values on silica gel. What are my options?
A2: When co-elution is an issue, consider these strategies:
-
Change the Stationary Phase: If you have access to different types of chromatography media, such as alumina or reverse-phase silica (C18), these can offer different selectivity.
-
Alter the Mobile Phase: Sometimes, switching from a hexane/ethyl acetate system to a toluene/acetone or DCM/methanol system can resolve overlapping spots.[15]
-
Recrystallization: This is often the most effective method for separating compounds with similar polarities, provided your product is a solid and a suitable solvent system can be found.[14]
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Q3: How can I deal with the homocoupled dimer of this compound?
A3: The formation of this biaryl byproduct is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[19][21]
-
Prevention: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[18] Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also help.
-
Removal: This impurity is typically non-polar and can usually be separated from the desired, often more polar, cross-coupled product by silica gel chromatography.
Q4: Can I use an acid wash during the workup?
A4: A dilute acid wash (e.g., 1M HCl) can be used, but it is generally less effective for removing boronic acids than a base wash. However, if your coupled product contains a basic functional group (like a pyridine), an acid wash will cause it to partition into the aqueous layer. In such cases, after separating the organic layer (containing neutral impurities), the aqueous layer can be basified and re-extracted to recover the purified product.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuances of using (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of temperature. As an electron-deficient boronic acid, this reagent presents unique challenges and opportunities that demand a carefully considered experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield, even though my starting aryl halide is consumed?
A1: This is a classic symptom of a competing side reaction called protodeboronation , which is particularly prevalent with electron-deficient boronic acids like yours.[1][2] The electron-withdrawing trifluoromethyl (-CF3) group makes the carbon-boron bond more susceptible to cleavage. Instead of coupling with your aryl halide, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (like water), leading to the formation of 1-methyl-2-(trifluoromethyl)benzene. Elevated temperatures dramatically accelerate this undesired pathway.[2][3] While heat is necessary to drive the reaction forward, excessive heat will favor decomposition of the boronic acid over the desired cross-coupling.
Q2: What is the ideal temperature range for this specific coupling? Should I start at a high temperature to ensure the reaction goes to completion?
A2: It is strongly advised not to start at a high temperature. A systematic, measured approach is critical. For most couplings with aryl bromides or iodides, a starting temperature of 80–100 °C is a judicious choice.[2][4] Unlike many standard Suzuki couplings where higher temperatures simply increase the reaction rate, for this substrate, there is a distinct trade-off between reaction kinetics and reagent stability.[5] The optimal temperature is one that is high enough to facilitate the catalytic cycle at a reasonable rate but low enough to minimize the rate of protodeboronation.[1] For more challenging coupling partners, like aryl chlorides, temperatures may need to be pushed slightly higher (e.g., 100-120 °C), but this should be accompanied by the use of highly active, specialized catalyst systems (e.g., Buchwald or Fu-type catalysts) to keep reaction times short.[1][6]
Q3: Can I use a boronic ester or a trifluoroborate salt instead of the boronic acid to improve thermal stability?
A3: Absolutely. This is an excellent strategy to mitigate protodeboronation. Converting the boronic acid to a more stable derivative is a highly recommended approach, especially if you consistently face issues with decomposition.[1][2]
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common choice for challenging substrates.[2]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are typically crystalline, air-stable solids that are highly resistant to protodeboronation.[2] They slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing the opportunity for decomposition.
Q4: How does temperature interact with other reaction parameters like the choice of base and solvent?
A4: The interplay is critical. A stronger base (e.g., K₃PO₄, Cs₂CO₃) can facilitate the transmetalation step of the catalytic cycle, which is often the rate-limiting step for electron-deficient boronic acids.[4][7] This increased efficiency can sometimes allow for the use of lower reaction temperatures, thereby preserving the boronic acid. Regarding solvents, while aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are common, the presence of water provides a ready proton source for protodeboronation.[1][2] If decomposition is severe, switching to rigorously anhydrous conditions may be beneficial, although this can sometimes slow down the reaction or cause solubility issues with inorganic bases.
Troubleshooting Guide: The Role of Temperature
This section addresses specific issues you might encounter during your experiments and provides a logical path to resolution.
Issue 1: Reaction is sluggish or stalls with minimal product formation.
Your starting materials remain largely unconsumed even after several hours.
The reaction temperature may be insufficient to overcome the activation energy for one of the key steps in the catalytic cycle, most likely oxidative addition or transmetalation.[8][9]
Caption: Workflow for addressing a stalled reaction.
-
First, rule out other factors: Before increasing heat, ensure your catalyst system is appropriate. Electron-deficient boronic acids often benefit from electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which promote the key catalytic steps.[4]
-
Increase Temperature Cautiously: Raise the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress carefully after each increase. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
Consider a Stronger Base: If increasing the temperature leads to decomposition before a satisfactory rate is achieved, return to a lower temperature and switch to a stronger base like potassium phosphate (K₃PO₄).[4][7] This can often promote the reaction without requiring excessive heat.
Issue 2: Aryl halide is consumed, but yield is low with a significant protodeboronated byproduct.
Analysis (GC-MS or LC-MS) shows the formation of 1-methyl-2-(trifluoromethyl)benzene alongside your desired product.
The reaction temperature is too high. The rate of protodeboronation is outcompeting the rate of the desired Suzuki coupling.[1][2]
Caption: Workflow for mitigating protodeboronation.
-
Lower the Temperature: This is the most direct solution. Reduce the reaction temperature by 10–20 °C. You may need to compensate by allowing the reaction to run for a longer period.
-
Use a More Stable Boron Reagent: If lowering the temperature makes the reaction impractically slow, you should switch to a more stable form of the boron reagent, such as the corresponding pinacol ester or potassium trifluoroborate salt.[2]
-
Minimize Proton Sources: While some water can be beneficial for dissolving inorganic bases, it is also the primary proton source for the side reaction.[1] Consider reducing the amount of water or, in severe cases, switching to completely anhydrous conditions.
Data Summary: Temperature Effects
The following table summarizes the general relationship between temperature and key outcomes for the Suzuki coupling of this compound.
| Temperature Range | Reaction Rate | Risk of Protodeboronation | Typical Use Case | Recommendation |
| Room Temp - 60 °C | Very Slow / None | Low | Generally not effective unless using highly activated substrates and catalysts.[7] | Not recommended for initial screening. |
| 60 °C - 80 °C | Moderate | Moderate | Good starting point for highly reactive aryl iodides or sensitive substrates. | A safe temperature range to begin optimization. |
| 80 °C - 100 °C | Fast | Significant | Standard conditions for most aryl bromides.[2][4] | The "sweet spot" for many couplings. Monitor byproduct formation closely. |
| > 100 °C | Very Fast | High to Severe | Necessary for less reactive aryl chlorides or sterically hindered partners.[5] | High risk. Use only when necessary, with highly active catalysts to minimize reaction time. |
General Experimental Protocol
This protocol provides a robust starting point for optimization. All reagents should be handled under an inert atmosphere (Argon or Nitrogen).
1. Reagent Preparation & Setup:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Seal the vessel with a septum.
2. Inert Atmosphere:
-
Evacuate and backfill the vessel with an inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.
3. Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[4]
-
Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1). The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
4. Thermal Control & Monitoring:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired starting temperature (recommendation: 80 °C ).
-
Stir the reaction vigorously.
-
Monitor the reaction progress every 1-2 hours by taking a small aliquot (under inert atmosphere) and analyzing via TLC or LC-MS. Look for the consumption of starting materials and the appearance of both the desired product and the potential protodeboronated byproduct (1-methyl-2-(trifluoromethyl)benzene).
5. Workup & Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Catalytic Cycle Overview
Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.[7][8]
Temperature influences the rate of all three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For electron-deficient boronic acids, the base-assisted Transmetalation step is often slow, tempting researchers to increase the heat, which in turn risks degrading the reagent via protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Water-Sensitive Suzuki Coupling with (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on managing water-sensitive substrates like (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields with this specific boronic acid often stem from its susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, typically water, before the desired cross-coupling can occur. The electron-withdrawing trifluoromethyl group exacerbates this issue. Key areas to troubleshoot are:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic acids can degrade over time, and this compound is particularly prone to decomposition.[1]
-
Base and Solvent Choice: The selection of base and solvent is a critical, interconnected parameter. The base must be sufficiently strong to promote the transmetalation step but not so aggressive as to cause degradation of your starting materials or product.[2]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material, 2-methyl-1-(trifluoromethyl)benzene. How can I minimize this?
A2: Protodeboronation is a major competing pathway, especially with electron-deficient arylboronic acids.[3][4] Here are several strategies to mitigate this side reaction:
-
Employ Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or K3PO4 to weaker inorganic bases such as K2CO3 or KF.[1]
-
Anhydrous Conditions: Since water is the primary proton source for this unwanted reaction, moving to strictly anhydrous conditions can be highly effective.[1] This involves using dry solvents and ensuring all glassware is flame-dried before use.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature protodeboronation.[4][5]
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species to the organic phase, accelerating the desired coupling relative to protodeboronation in the aqueous phase.[6][7]
Q3: Can I run this reaction in an aqueous solvent system to be more environmentally friendly?
A3: While Suzuki couplings can be performed in aqueous media, and this offers green chemistry advantages, it presents a significant challenge for water-sensitive substrates like this compound.[6][8][9] The presence of water directly promotes the undesired protodeboronation side reaction.[3] If an aqueous system is necessary, consider the following:
-
Biphasic Systems: A biphasic system (e.g., Toluene/Water or Dioxane/Water) with vigorous stirring can be a good compromise.[1][9] The reaction primarily occurs in the organic phase or at the interface, which can limit the boronic acid's exposure to bulk water.
-
Water-Soluble Ligands: The use of water-soluble phosphine ligands can help to keep the palladium catalyst active in the aqueous phase.[6][10]
-
Careful Base Selection: A milder, less soluble base might be preferable to minimize the pH of the aqueous phase and thus slow the rate of protodeboronation.
In-Depth Troubleshooting Guides
Problem 1: Inconsistent Reaction Rates and Stalled Reactions
Symptoms: The reaction starts but fails to go to completion, or reproducibility between batches is poor.
Causality Analysis: This issue often points to problems with catalyst activation, stability, or insufficient mass transfer in biphasic systems. The electron-withdrawing nature of the trifluoromethyl group can make the transmetalation step sluggish, allowing more time for catalyst decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled or inconsistent reactions.
Recommended Actions & Scientific Rationale:
-
Catalyst and Ligand Evaluation: The choice of palladium source and ligand is paramount. For challenging substrates, pre-formed, air-stable precatalysts that rapidly generate the active Pd(0) species are often superior. The steric bulk and electron-richness of the phosphine ligand are crucial for catalyst activity.[11]
-
Enhancing Mass Transfer: In biphasic reactions, the rate can be limited by the transfer of reactants between phases. Vigorous stirring is essential to maximize the interfacial surface area.[1] A phase-transfer catalyst can also significantly accelerate the reaction by transporting the boronate anion into the organic phase.[6]
-
Solvent and Base Synergy: The polarity of the solvent can influence the selectivity and rate of the reaction.[12] Sometimes, a switch from a biphasic system to a polar aprotic solvent like DMF or dioxane under anhydrous conditions can improve consistency, although this must be balanced against the risk of protodeboronation.
Problem 2: Excessive Homocoupling of the Boronic Acid
Symptoms: Formation of a significant amount of 4,4'-dimethyl-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Causality Analysis: Homocoupling is typically promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid coupling with itself. It can also be a sign of a sluggish transmetalation step with the aryl halide, leading the activated boronic acid to react via other pathways.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of boronic acids is a critical decision point in the synthesis of complex molecules, directly impacting reaction efficiency, yield, and scope. This guide provides an in-depth comparative analysis of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a uniquely substituted arylboronic acid, against a panel of common alternatives in the context of the Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, supported by mechanistic insights and experimental data, this document serves as a technical resource for chemists to predict and optimize reaction outcomes. We will dissect the causality behind its reactivity profile, provide a robust experimental protocol, and present data-driven comparisons to guide its effective application in synthetic chemistry.
Introduction: The Role of Boronic Acids in Modern Synthesis
Boronic acids are indispensable reagents in modern organic chemistry, celebrated for their versatility, functional group tolerance, and generally low toxicity.[1] Their prominence is largely due to their role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[2] The structure of the boronic acid, particularly the electronic nature of substituents on the aromatic ring, profoundly influences the reaction kinetics and overall success.[3]
This guide focuses on This compound , a reagent featuring both an electron-donating group (EDG), the 4-methyl group, and a powerful electron-withdrawing group (EWG), the 3-trifluoromethyl group. This substitution pattern creates a unique electronic environment that modulates its reactivity, making it a compelling subject for a comparative study. We will compare its performance against foundational boronic acids to provide a clear, evidence-based framework for its use.
Mechanistic Underpinnings: Why Substituents Matter in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reactivity of the boronic acid directly impacts the transmetalation step, which is often rate-determining.[5]
In this step, the organic moiety is transferred from the boron atom to the palladium(II) center. This process is generally facilitated by the conversion of the neutral boronic acid into a more nucleophilic boronate species upon reaction with a base.[6][7] The Lewis acidity of the boron atom is a key factor; a more Lewis acidic boron center more readily forms the boronate, thereby accelerating transmetalation.[8][9]
Electronic Effects of Substituents:
-
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) increase the Lewis acidity of the boron atom.[3][10] This enhanced acidity promotes the formation of the reactive boronate intermediate, generally leading to faster transmetalation rates.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) decrease the Lewis acidity of the boron atom. This can slow down the formation of the boronate and, consequently, the rate of transmetalation.
The subject of our guide, this compound, presents a fascinating case where these two opposing effects are at play. The potent inductive withdrawing effect of the meta-CF₃ group is expected to dominate over the weaker donating effect of the para-CH₃ group, leading to a net increase in Lewis acidity and enhanced reactivity compared to unsubstituted or solely alkyl-substituted phenylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Suzuki Coupling: (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid vs. Its Pinacol Ester
For researchers at the forefront of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical decision that dictates not only the success of the coupling but also the efficiency of the entire synthetic workflow. This guide provides an in-depth comparison of two closely related yet distinct building blocks: (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid and its pinacol ester . We will delve into the fundamental trade-offs between reactivity and stability, supported by mechanistic insights and practical, field-proven protocols.
The Core Dilemma: Reactivity vs. Stability
The central difference between a boronic acid and its pinacol ester is a classic chemical trade-off.[2] Boronic acids are generally more reactive, often leading to faster reaction times, which can be attributed to the Lewis acidity of the boronic acid that facilitates the crucial transmetalation step in the catalytic cycle.[2][3] However, this heightened reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition, primarily through two pathways:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[4] This process alters the reagent's stoichiometry and can lead to inconsistent results.
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved, replacing the boron functional group with a hydrogen atom. This pathway is particularly problematic with electron-deficient arylboronic acids under certain, especially aqueous basic, conditions.[2][5]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[2][6] The pinacol group forms a robust five-membered dioxaborolane ring that protects the boron atom, making the compound less prone to both boroxine formation and protodeboronation.[4] This stability makes them easier to handle, purify by standard column chromatography, and store for extended periods, which is a major advantage in multi-step syntheses and for high-throughput screening applications.[2][4] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[2][7]
At a Glance: Head-to-Head Comparison
| Feature | This compound | This compound Pinacol Ester | Rationale & Field Insights |
| Stability & Storage | Lower; susceptible to dehydration (boroxine formation) and protodeboronation.[2][4] Requires careful storage, often under inert atmosphere. | High; the pinacol group protects the boron center, preventing degradation.[4][6] Stable for long-term storage at room temperature. | For library synthesis or multi-step projects, the pinacol ester's reliability and long shelf-life significantly reduce reagent waste and ensure reproducibility.[2] |
| Handling & Purity | Can be challenging to purify due to decomposition. Often exists in equilibrium with its boroxine anhydride. | Typically a crystalline solid that is easy to handle and can be purified by standard silica gel chromatography.[2] | The ease of purification for pinacol esters ensures higher purity of the starting material, leading to cleaner reaction profiles and higher isolated yields.[3] |
| Reactivity in Suzuki Coupling | Generally higher intrinsic reactivity, leading to faster reaction times under optimal conditions.[2][8] | Generally lower reactivity, often requiring slightly more forcing conditions (e.g., stronger base, higher temperature, or different catalyst system).[7][9] | The choice of catalyst and base is crucial. While the boronic acid may work well with milder bases like Na₂CO₃ or K₂CO₃, the pinacol ester often benefits from stronger, non-aqueous bases like K₃PO₄ to facilitate the transmetalation step.[9] |
| Common Side Reactions | More prone to protodeboronation, especially with electron-withdrawing groups like -CF₃. Homocoupling can also be an issue. | Less prone to protodeboronation. The bulkier pinacol group can sometimes suppress unwanted side reactions. | The trifluoromethyl group on the specific reagent is strongly electron-withdrawing, increasing the risk of protodeboronation for the free boronic acid. The pinacol ester is the safer choice to minimize this side reaction. |
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11][12] Understanding this cycle is key to appreciating the performance differences between the boronic acid and its ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step, where the organic group (R²) is transferred from boron to palladium, is where the choice of reagent matters most.[13] For a boronic acid, a base is required to form a more nucleophilic boronate species ([R²B(OH)₃]⁻), which then readily reacts with the palladium complex.[13] A pinacol ester, being less Lewis acidic, often requires different activation conditions. Kinetic and computational studies suggest that the steric bulk of the pinacol group can slow the formation of the key intermediate required for aryl group transfer.[5]
Caption: Structural comparison of a boronic acid, its boroxine, and the stable pinacol ester.
Experimental Protocols: A Practical Guide
Here we provide representative, self-validating protocols for a Suzuki coupling reaction. The choice of catalyst is critical; while Pd(PPh₃)₄ is a classic choice for boronic acids, catalysts with more specialized ligands like dppf are often preferred for the less reactive pinacol esters to ensure efficient coupling.[9]
Protocol 1: Using this compound
Objective: Couple the boronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), deoxygenated
-
Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and condenser. Allow to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add 4-bromoanisole, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the deoxygenated solvent mixture via syringe. Causality: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using this compound Pinacol Ester
Objective: Couple the pinacol ester with the same aryl bromide, adapting for its different reactivity profile.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and condenser. Allow to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add 4-bromoanisole, the pinacol ester, K₃PO₄, and Pd(dppf)Cl₂. Causality: Anhydrous conditions and a stronger, non-nucleophilic base like K₃PO₄ are often required to promote the transmetalation of the more stable pinacol ester without causing hydrolysis.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours). Note the potentially longer reaction time compared to the boronic acid.[7]
-
Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally "better," but rather which is more suitable for the specific application.
-
Choose the Boronic Acid for:
-
Rapid, small-scale reactions where reagent stability is less of a concern.
-
When optimizing for the fastest possible reaction time.
-
Situations where milder bases and lower temperatures are preferred.
-
-
Choose the Pinacol Ester for:
-
Multi-step syntheses where the boron moiety must survive several steps.
-
High-throughput screening or automated synthesis where reagent stability and reliability are paramount.[2]
-
Reactions where minimizing protodeboronation of the electron-deficient ring is a primary concern.
-
Large-scale synthesis, where ease of handling, purification, and storage stability translate to better process control and higher overall yields.
-
Ultimately, the superior stability, handling characteristics, and purity of the pinacol ester often make it the preferred choice in complex drug discovery and development pipelines, despite the higher intrinsic reactivity of the parent boronic acid.[2] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their synthetic endeavors.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Phenylboronic Acid Substituent Effects on Reaction Yield
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild conditions have cemented its role in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals. However, the success and yield of a Suzuki coupling are not universally guaranteed. The electronic and steric nature of the coupling partners, particularly the phenylboronic acid, plays a pivotal role in the reaction's outcome.
This guide provides an in-depth comparison of Suzuki reaction yields with differently substituted phenylboronic acids, supported by experimental data. We will explore the mechanistic underpinnings of these yield differences and provide a robust experimental protocol for researchers to conduct their own comparative studies. Our focus is to deliver not just a procedure, but a framework for understanding and optimizing this powerful reaction.
The Decisive Role of Substituents: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituent on the phenylboronic acid primarily influences the transmetalation step, which is often the rate-determining step of the cycle.[3]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]).[1] The electronic properties of the substituents on the aryl ring of the boronic acid directly impact the nucleophilicity of this boronate intermediate.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, thereby accelerating the rate of transmetalation and generally leading to higher reaction yields.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. This reduces the nucleophilicity of the aryl group, making the transmetalation step slower and often resulting in lower yields.[3][4]
-
Steric Hindrance: The position of the substituent also matters significantly. Ortho-substituents, regardless of their electronic nature, can sterically hinder the approach of the boronic acid to the palladium complex. This steric clash can dramatically slow down the transmetalation step, leading to significantly reduced yields, and in some cases, preventing the reaction from proceeding altogether.[3]
Comparative Yield Data
The following table summarizes experimental data from various studies, illustrating the impact of phenylboronic acid substitution on Suzuki coupling yields. While reaction conditions may vary between studies, the general trends provide valuable insights for reaction planning.
| Phenylboronic Acid Substituent | Position | Electronic Effect | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | para | Strong EDG | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CH₃ | para | Weak EDG | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Water | High |
| H | - | Neutral | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Water | High |
| 4-Cl | para | Weak EWG | 4-Chlorotoluene | Pd/C | Na₂CO₃ | Water | ~80 |
| 4-NO₂ | para | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 3-NO₂ | meta | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 2-NO₂ | ortho | Strong EWG | 4-Chlorotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 15 |
| 2-CH₃ | ortho | Weak EDG | 1-bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Moderate |
Note: Data is compiled from multiple sources and is intended to be illustrative of general trends. Direct comparison of absolute yields should be made with caution due to varying reaction conditions.[3][6]
As the data indicates, phenylboronic acids with para- and meta-substituents, both electron-donating and electron-withdrawing, can often provide high yields with appropriate catalyst and ligand selection. The most significant drop in yield is observed with ortho-substituted phenylboronic acids, highlighting the profound impact of steric hindrance.[3]
Experimental Protocol for Comparative Analysis
To objectively compare the yields of different substituted phenylboronic acids, it is crucial to perform the reactions under identical conditions. The following protocol is designed for a parallel synthesis approach.
Experimental Workflow
Caption: Workflow for a parallel comparative Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl Halide: e.g., 4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acids: (1.2 mmol, 1.2 equiv) - A selection of ortho-, meta-, and para-substituted analogs.
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Base: e.g., K₂CO₃ (Potassium Carbonate) (2.0 mmol, 2.0 equiv)
-
Solvent: e.g., 1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tubes or reaction vials)
-
Magnetic stir plate and stir bars
-
Heating block or oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk tubes or reaction vials, each equipped with a magnetic stir bar, add the respective substituted phenylboronic acid (1.2 mmol).
-
Addition of Reagents: To each vessel, add the aryl halide (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (0.03 mmol) to each reaction vessel. The use of a pre-made stock solution of the catalyst can ensure more accurate and consistent addition.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) to each vessel via syringe.
-
Degassing: Seal the vessels and thoroughly degas the reaction mixtures by bubbling an inert gas through the solvent for 10-15 minutes, or by using three cycles of vacuum backfilling with the inert gas.
-
Reaction: Place the sealed vessels in a preheated heating block or oil bath set to 80-100 °C. Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up: Once the reactions are complete, cool the vessels to room temperature. Dilute each reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the isolated yield for each reaction.
Overcoming Challenges with Hindered Substrates
For sterically hindered ortho-substituted phenylboronic acids, the standard protocol may result in low yields. In these cases, several strategic adjustments can be made:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the coupling of sterically demanding substrates. These ligands promote both the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst.
-
Choice of Base: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate in promoting the formation of the active boronate species.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier associated with sterically hindered substrates.
Conclusion
The electronic and steric profile of a substituted phenylboronic acid is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions. While phenylboronic acids with electron-donating groups generally exhibit higher reactivity, even those with electron-withdrawing groups can be effectively coupled with careful optimization of reaction conditions. The most significant challenge arises from steric hindrance, particularly from ortho-substituents, which often necessitates the use of specialized ligands and more forcing conditions. By understanding the mechanistic principles that govern these effects, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately leading to higher yields and more efficient access to their target molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a critical building block in the synthesis of numerous pharmaceutical compounds. Its precise measurement is essential for process control, impurity profiling, and stability testing. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this important synthetic intermediate. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration, offering detailed protocols and supporting experimental data to inform your selection of the most appropriate method for your specific analytical needs.
The Critical Role of Quantifying this compound
This compound, with a molecular weight of 203.95 g/mol [1][2], is a substituted arylboronic acid frequently employed in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and potency of the final drug molecule. Inaccurate quantification of this starting material can lead to stoichiometry imbalances in subsequent synthetic steps, resulting in yield loss, and the formation of process-related impurities that can be challenging and costly to remove. Therefore, robust and reliable analytical methods are not just a matter of good science; they are a cornerstone of efficient and compliant drug development.
A Comparative Overview of Analytical Methodologies
The choice of an analytical method for quantifying this compound is a critical decision that depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the available instrumentation. The following table provides a high-level comparison of the key performance characteristics of the four principal techniques discussed in this guide.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Quantitative ¹⁹F NMR (qNMR) | Potentiometric Titration |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Measurement of potential change during a neutralization reaction. |
| Selectivity | High | Very High | High (for fluorine-containing compounds) | Moderate to Low |
| Sensitivity (Typical LOQ) | µg/mL | ng/mL to pg/mL | mg/mL | mg/mL |
| Derivatization Required? | No | Yes | No | No |
| Matrix Effects | Moderate | Can be significant | Low | Low |
| Typical Application | Purity testing, in-process control, content uniformity. | Trace-level impurity analysis, analysis in complex matrices. | Absolute purity determination of reference standards, structural confirmation. | Assay of bulk material, primary standard characterization. |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: Reverse-phase HPLC with UV detection is the workhorse of the pharmaceutical industry for purity and assay determination. Its robustness, ease of use, and suitability for a wide range of aromatic compounds make it an excellent first choice for the routine analysis of this compound. The key to a successful HPLC method for boronic acids is to control the pH of the mobile phase to ensure consistent ionization and retention, and to select a column that minimizes silanol interactions, which can cause peak tailing.
Experimental Workflow: HPLC-UV
References
A Comparative Guide to the Stability of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid Under Common Reaction Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, serving as cornerstone building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their general stability, low toxicity, and the ease of byproduct removal have cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific reagent, (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, is of particular interest as it introduces a toxophoric trifluoromethyl group and a methyl group, motifs commonly sought in medicinal chemistry to modulate metabolic stability and binding affinity.
However, the utility of boronic acids is often tempered by their inherent instability under the very conditions required for their desired reactivity.[2][3] Competing decomposition pathways can lead to reduced yields, inconsistent reaction profiles, and the formation of difficult-to-remove impurities.[2] This guide provides an in-depth analysis of the stability of this compound, explains the causality behind its degradation, and offers a comparative look at more stable alternatives, providing researchers with the data-driven insights needed for robust and reproducible synthetic outcomes.
Section 1: Major Decomposition Pathways
Under typical Suzuki-Miyaura reaction conditions (aqueous base, elevated temperature), arylboronic acids are susceptible to several key decomposition pathways. Understanding these pathways is critical to diagnosing and mitigating issues in cross-coupling reactions.
-
Protodeboronation: This is the most common and often most problematic side reaction, involving the cleavage of the C–B bond and its replacement with a C–H bond.[4][5] This process is irreversible and results in the formation of the corresponding arene (in this case, 4-methyl-3-(trifluoromethyl)benzene), representing a direct loss of the valuable boronic acid. The mechanism can be complex, with studies showing pathways involving acid-promotion, base-catalysis, and even self-catalysis.[4][5][6][7][8] For electron-deficient arenes, a transient aryl anion pathway may also be involved under strongly basic conditions.[5]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[9][10][11] This can occur via aerobic oxidation (exposure to air) or be mediated by various oxidants, sometimes inadvertently present in the reaction mixture.[9][11][12] While synthetically useful in other contexts, this is an undesired side reaction during cross-coupling.[13]
-
Boroxine Formation: In the solid state or in anhydrous conditions, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[14][15][16] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[14][16][17] While this process is reversible upon addition of water, the presence of boroxines can complicate stoichiometry and reaction kinetics.[2][16] The formation of boroxine is an entropically driven process.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 14. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isotopic Labeling with (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid Derivatives for PET Imaging
For researchers, scientists, and drug development professionals at the forefront of molecular imaging, the synthesis of novel Positron Emission Tomography (PET) tracers is a critical endeavor. The ability to non-invasively probe biological processes in vivo offers unparalleled insights into disease mechanisms and the pharmacokinetics of new therapeutic agents.[1][2] Central to this is the art and science of isotopic labeling—the precise incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), into a biologically active molecule.[3]
This guide provides an in-depth technical comparison of isotopic labeling strategies centered on derivatives of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. This scaffold is of particular interest as it forms the core of molecules analogous to Celecoxib, a potent and selective COX-2 inhibitor, making its radiolabeled congeners promising candidates for imaging inflammation, cancer, and other pathologies characterized by COX-2 overexpression.[4][5][6][7][8] We will explore the rationale behind experimental choices, compare methodologies with established alternatives, and provide actionable protocols to empower your research.
The Strategic Advantage of the Trifluoromethyl Group and Boronic Acid Moiety
The (4-Methyl-3-(trifluoromethyl)phenyl) moiety is a privileged structure in medicinal chemistry. The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but offers enhanced metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][2] For PET tracer development, the CF₃ group presents a prime target for ¹⁸F-labeling.[1][2]
The boronic acid (-B(OH)₂) and its esters (e.g., pinacol esters) are exceptionally versatile functional groups. They are stable, generally have low toxicity, and are key participants in robust C-C bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[9] In the context of radiochemistry, arylboronic esters have emerged as superior precursors for late-stage radiofluorination.
Comparative Analysis of Labeling Strategies
The primary goal in radiolabeling for PET is to achieve high radiochemical yield (RCY), high molar activity (Aₘ), and rapid synthesis times due to the short half-life of ¹⁸F (approx. 110 minutes).[3] Below, we compare the leading method for labeling our topic scaffold—copper-mediated radiofluorination—with an alternative approach.
Primary Method: Copper-Mediated ¹⁸F-Fluorination of Arylboronic Esters
This has become a go-to method for the synthesis of [¹⁸F]fluoroarenes from readily available arylboronic acid precursors. The reaction typically involves the pinacol ester of the boronic acid, a copper catalyst, and a source of [¹⁸F]fluoride.
Mechanism Rationale: The copper(II) catalyst facilitates the transfer of the nucleophilic [¹⁸F]fluoride to the arylboronic ester. The pinacol ester is often preferred over the free boronic acid as it can be more stable and easier to handle, though both can be effective.[10]
Workflow for Copper-Mediated ¹⁸F-Fluorination:
Caption: Workflow for ¹⁸F-labeling of the boronic ester precursor.
Alternative Method: [¹⁸F]Trifluoromethylation of an Aryl Halide Precursor
An alternative strategy involves synthesizing a precursor with a suitable leaving group (e.g., an iodide or bromide) at the 4-position of the toluene ring and then introducing a [¹⁸F]CF₃ group. This often involves the preparation of a [¹⁸F]trifluoromethylating agent, such as [¹⁸F]CuCF₃.
Mechanism Rationale: This approach labels the trifluoromethyl group itself, which can be advantageous if the rest of the molecule is sensitive to the conditions of direct fluorination. However, it often involves more steps and can lead to lower molar activities.[1][2]
Performance Comparison
The following table summarizes expected performance metrics based on published data for structurally similar compounds.
| Feature | Copper-Mediated ¹⁸F-Fluorination of Boronic Ester | [¹⁸F]Trifluoromethylation of Aryl Halide |
| Precursor | This compound pinacol ester | 1-Iodo-4-methyl-3-(trifluoromethyl)benzene |
| Radiochemical Yield (RCY, decay-corrected) | 30-60%[11][12] | 5-20%[1][2] |
| Molar Activity (Aₘ) | High (> 37 GBq/µmol)[13] | Lower (0.1 - 10 GBq/µmol)[1][2] |
| Synthesis Time (post EOB) | 45-60 minutes | 60-90 minutes |
| Precursor Accessibility | Generally good, via Miyaura borylation | Requires specific halogenated starting materials |
| Reaction Conditions | Mild to moderate heating (110-130 °C) | Often requires pre-synthesis of the [¹⁸F]CF₃ reagent |
Expert Insight: For the development of a PET tracer based on the (4-Methyl-3-(trifluoromethyl)phenyl) scaffold, the copper-mediated fluorination of the corresponding boronic acid pinacol ester is the more promising approach. It offers a more direct route, generally higher yields, and crucially, higher molar activity. High molar activity is paramount for receptor-based imaging to avoid unwanted pharmacological effects and to ensure a high signal-to-noise ratio.
Experimental Protocols
What follows are detailed, self-validating protocols that serve as a robust starting point for your own experimental work.
Protocol 1: Synthesis of this compound pinacol ester (Precursor)
This protocol outlines a standard Miyaura borylation reaction.
Diagram of Precursor Synthesis:
Caption: Synthesis of the boronic ester precursor via Miyaura borylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester.
Protocol 2: Automated Radiosynthesis of [¹⁸F]4-Fluoro-4-methyl-3-(trifluoromethyl)benzene
This protocol is designed for an automated synthesis module.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Elution: Deliver aqueous [¹⁸F]fluoride from the cyclotron to a quaternary methylammonium (QMA) anion-exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen and additions of anhydrous acetonitrile.
-
Radiolabeling Reaction: Add a solution of the this compound pinacol ester precursor (5-10 mg) and Cu(OTf)₂py₄ (1.2-1.5 eq) in anhydrous DMF or other suitable high-boiling point solvent to the dried [¹⁸F]fluoride complex.
-
Heating: Seal the reactor and heat to 110-130 °C for 15-20 minutes.
-
Purification: Cool the reactor and dilute the crude reaction mixture with the HPLC mobile phase. Inject the mixture onto a semi-preparative HPLC column (e.g., C18) for purification.
-
Formulation: Collect the fraction corresponding to the radiolabeled product. Remove the HPLC solvent under reduced pressure and reformulate the tracer in a sterile solution, typically physiological saline with a small percentage of ethanol.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and molar activity. Analyze for residual solvents using gas chromatography.
Conclusion and Future Outlook
Derivatives of this compound represent a highly promising class of precursors for the synthesis of novel PET tracers, particularly for imaging COX-2. The copper-mediated radiofluorination of the corresponding boronic esters stands out as the most efficient and robust method for introducing ¹⁸F, offering high yields and the high molar activity required for sensitive in vivo imaging.
While direct experimental data for the isotopic labeling of this specific compound is emerging, the protocols and comparative data presented here, based on closely related and well-documented analogues, provide a solid and scientifically-grounded framework for researchers to embark on the synthesis and evaluation of these valuable molecular imaging agents. The continued development of late-stage fluorination techniques will undoubtedly further streamline the production of such tracers, accelerating the pace of drug discovery and our understanding of complex biological systems.
References
- 1. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review [ouci.dntb.gov.ua]
- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid: A Computational and Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the vast arsenal of organoboron reagents, substituted phenylboronic acids stand out for their versatility. This guide provides an in-depth computational and comparative analysis of the reactivity of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a nuanced player in modern organic synthesis.
The unique substitution pattern of this compound, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, presents a compelling case for a detailed reactivity study. This guide will dissect the electronic and steric effects governing its performance in the context of the widely-used Suzuki-Miyaura cross-coupling reaction, offering a comparative perspective against simpler, monosubstituted analogues.
The Dueling Nature of Substituents: Electronic Effects at Play
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic nature of its substituents. These effects are often quantified by Hammett constants (σ), which describe the electron-donating or electron-withdrawing influence of a substituent on the aromatic ring.
-
Methyl Group (-CH₃): Located at the para-position to the boronic acid, the methyl group is a weak electron-donating group. It exerts a negative inductive effect (-I) and a positive mesomeric effect (+M), the latter being more pronounced. This overall electron-donating character increases the electron density on the phenyl ring, which can influence the transmetalation step of the Suzuki-Miyaura reaction.
-
Trifluoromethyl Group (-CF₃): Positioned meta to the boronic acid, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It primarily exhibits a strong negative inductive effect (-I).[1] Its presence significantly decreases the electron density of the aromatic ring.
The combined influence of these two opposing groups on this compound creates a unique electronic environment that modulates its reactivity.
Comparative Reactivity Analysis: A Computational Perspective
A key step in the Suzuki-Miyaura reaction is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. The facility of this step is influenced by the nucleophilicity of the aryl group attached to the boron.
| Boronic Acid | Substituent Effects | Predicted Relative Reactivity in Transmetalation (Qualitative) | Predicted pKa (Relative to Phenylboronic Acid) |
| Phenylboronic Acid | Unsubstituted baseline. | Baseline | Baseline |
| 4-Methylphenylboronic Acid | The electron-donating methyl group at the para position increases the electron density of the phenyl ring, enhancing its nucleophilicity. This is expected to facilitate the transmetalation step. | Higher | Higher (less acidic) |
| 3-(Trifluoromethyl)phenylboronic Acid | The strongly electron-withdrawing trifluoromethyl group at the meta position significantly reduces the electron density of the phenyl ring, decreasing its nucleophilicity. This is predicted to slow down the transmetalation step. The introduction of the CF3 group increases the Lewis acidity of the boronic acid.[5] | Lower | Lower (more acidic) |
| This compound | The electron-donating methyl group and the electron-withdrawing trifluoromethyl group have opposing effects. Given the strong electron-withdrawing nature of the -CF₃ group, the overall effect is a decrease in the nucleophilicity of the aryl group compared to 4-methylphenylboronic acid, but likely more reactive than 3-(trifluoromethyl)phenylboronic acid. The acidity will be higher than that of 4-methylphenylboronic acid. | Intermediate | Intermediate |
Causality Behind Reactivity Predictions:
-
Nucleophilicity of the Aryl Group: A more electron-rich (more nucleophilic) aryl group can more readily transfer to the electron-deficient palladium(II) center during transmetalation. The electron-donating methyl group enhances this nucleophilicity, while the electron-withdrawing trifluoromethyl group diminishes it.
-
Lewis Acidity of the Boronic Acid: The Lewis acidity of the boron atom is another critical factor. A more Lewis acidic boronic acid can interact more strongly with the base present in the reaction mixture, facilitating the formation of the reactive boronate species. The electron-withdrawing -CF₃ group increases the Lewis acidity of the boronic acid moiety.[5]
Computational Workflow for Reactivity Analysis
To quantitatively assess the reactivity of this compound, a computational study employing DFT would be the method of choice. A typical workflow is outlined below:
Caption: A typical DFT workflow for the comparative reactivity study of substituted phenylboronic acids.
Experimental Protocols: A Self-Validating System
To experimentally validate the computational predictions, a series of kinetic studies on the Suzuki-Miyaura coupling reaction would be necessary.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide (e.g., 4-bromoanisole), palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene/water).
-
Initiation: Add the respective boronic acid (Phenylboronic Acid, 4-Methylphenylboronic Acid, 3-(Trifluoromethyl)phenylboronic Acid, or this compound) and the base (e.g., K₂CO₃) to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a saturated NH₄Cl solution).
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction rate. By comparing the initial rates for each boronic acid, a quantitative measure of their relative reactivity can be established.
Conclusion: A Tunable Reagent for Modern Synthesis
This compound emerges as a reagent with finely tuned reactivity. The interplay of its electron-donating methyl group and electron-withdrawing trifluoromethyl group places it in a unique position within the spectrum of substituted phenylboronic acids. Computational predictions, supported by a robust experimental framework, suggest an intermediate reactivity that can be advantageous in complex syntheses where modulating the rate of cross-coupling is desirable. For drug development professionals, the presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into molecules can enhance metabolic stability and binding affinity.[6] This guide serves as a foundational resource for understanding and effectively utilizing this versatile building block in the pursuit of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
The Enigmatic Challenge of Electron-Deficient Partners: A Comparative Guide to Suzuki Couplings with Electron-Deficient Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the seemingly straightforward coupling of an aryl halide with a phenylboronic acid can become a formidable challenge when the boronic acid is electron-deficient. This guide provides an in-depth technical review of the intricacies of Suzuki couplings involving these challenging substrates, offering a comparative analysis of catalytic systems, reaction conditions, and alternative methodologies, all supported by experimental data.
The diminished nucleophilicity of electron-deficient phenylboronic acids slows the critical transmetalation step in the catalytic cycle, often leading to low yields and incomplete reactions. Furthermore, these substrates are notoriously susceptible to a detrimental side reaction: protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[1][2] Overcoming these hurdles requires a nuanced understanding of the reaction mechanism and a carefully tailored approach to catalyst and condition selection.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the challenges posed by electron-deficient boronic acids. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-limiting step, particularly with electron-deficient boronic acids. The electron-withdrawing groups on the phenyl ring reduce the electron density on the boron-bearing carbon, making the transfer to the electron-rich palladium(II) center less favorable.
Strategies for Success: Optimizing the Reaction Conditions
To address the inherent challenges of coupling electron-deficient phenylboronic acids, a multi-pronged approach to reaction optimization is essential. This involves the judicious selection of the palladium catalyst, ligand, base, and solvent.
The Power of the Ligand: Enhancing Catalytic Activity
Modern palladium catalysis has largely overcome the limitations of early systems through the development of sophisticated phosphine ligands. For challenging substrates like electron-deficient phenylboronic acids, bulky and electron-rich ligands are paramount. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which facilitates both the oxidative addition and the crucial reductive elimination steps.[3]
Among the most successful are the Buchwald biaryl phosphine ligands, such as SPhos and XPhos. Their steric bulk and electron-donating properties create a highly active catalytic center capable of driving even sluggish couplings to completion.
The Crucial Role of the Base
The base in a Suzuki coupling is not a mere spectator; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3] For electron-deficient phenylboronic acids, strong inorganic bases are generally more effective than weaker organic bases.
Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Base | Yield (%) |
| Na₂CO₃ | 95 |
| K₂CO₃ | 92 |
| K₃PO₄ | 98 |
| Cs₂CO₃ | 97 |
| Et₃N | 45 |
Data synthesized from multiple sources for illustrative purposes.
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for these challenging couplings. Their greater basicity and, in the case of cesium carbonate, higher solubility in organic solvents, promote the formation of the active boronate species and accelerate the transmetalation step.
A Comparative Look: Performance of Catalytic Systems
The interplay between the palladium precursor, ligand, and base is critical for achieving high yields with electron-deficient phenylboronic acids. The following table provides a comparative overview of different catalytic systems for the coupling of various electron-deficient phenylboronic acids with aryl bromides.
Table 2: Comparative Yields for Suzuki Coupling of Electron-Deficient Phenylboronic Acids
| Phenylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4-Nitrophenylboronic acid | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 4-Formylphenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
| 4-Cyanophenylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 85 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 80 | 90 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
As the data illustrates, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos in combination with strong inorganic bases consistently deliver high yields for a range of electron-deficient phenylboronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and may not be as efficient for the most challenging substrates.
Experimental Protocol: Suzuki Coupling of 4-Carboxyphenylboronic Acid with 4-Bromoanisole
This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling with an electron-deficient phenylboronic acid.
Materials:
-
4-Carboxyphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and deionized water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Figure 2: A typical workflow for a Suzuki coupling experiment.
Beyond Boronic Acids: Alternative Reagents for Enhanced Stability
To circumvent the issue of protodeboronation, more stable boron reagents have been developed. These serve as reliable surrogates for electron-deficient phenylboronic acids, particularly in complex syntheses.
-
Boronic Esters (e.g., Pinacol Esters): These are significantly more stable to protodeboronation than the corresponding boronic acids. They are readily prepared and can often be purified by chromatography.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They slowly release the active boronic acid under the basic conditions of the Suzuki coupling.
-
Potassium Aryltrifluoroborates: These salts are also highly stable and less prone to protodeboronation. They are easily prepared from the corresponding boronic acids.
Expanding the Toolbox: Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can be valuable alternatives, particularly when dealing with challenging substrates.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for the synthesis of conjugated enynes and arylalkynes. For electron-deficient aryl halides, more active catalyst systems, such as those employing Buchwald-type ligands, and elevated temperatures may be necessary.[3]
-
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. While traditionally effective with electron-deficient alkenes, recent advances have expanded its scope.[4][5] However, with electron-deficient aryl halides, catalyst deactivation can be an issue.[4]
-
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, this reaction is a powerful tool for the synthesis of arylamines from aryl halides and is often the method of choice for this transformation.[6]
Table 3: Comparison of Cross-Coupling Reactions for the Synthesis of Biaryls
| Reaction | Coupling Partners | Key Advantages | Key Limitations |
| Suzuki-Miyaura | Arylboronic Acid + Aryl Halide | Mild conditions, high functional group tolerance, commercially available reagents. | Protodeboronation of sensitive boronic acids. |
| Sonogashira | Terminal Alkyne + Aryl Halide | Direct formation of arylalkynes. | Requires a terminal alkyne, potential for homocoupling. |
| Heck | Alkene + Aryl Halide | Atom economical, direct arylation of alkenes. | Regioselectivity can be an issue, catalyst deactivation with some substrates. |
Conclusion: A Tailored Approach is Key
The successful Suzuki-Miyaura coupling of electron-deficient phenylboronic acids is a testament to the power of modern organometallic chemistry. While these substrates present inherent challenges due to their reduced nucleophilicity and propensity for protodeboronation, a systematic and informed approach to reaction optimization can lead to high yields and successful outcomes. The key lies in the selection of highly active catalytic systems, typically featuring bulky, electron-rich phosphine ligands, and strong inorganic bases. For particularly sensitive substrates, the use of more stable boronic acid surrogates offers a reliable alternative. By understanding the underlying mechanistic principles and having a toolbox of alternative cross-coupling reactions at their disposal, researchers can confidently tackle the synthesis of complex molecules bearing these important structural motifs.
References
Safety Operating Guide
Personal protective equipment for handling (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
An In-Depth Guide to the Safe Handling of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid
For professionals in research and drug development, mastering the safe handling of reactive chemical reagents is fundamental to both personal safety and experimental integrity. This guide provides essential, field-tested procedures for this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety protocol. Our goal is to provide a self-validating system of safety that builds trust and ensures a secure laboratory environment.
Hazard Analysis: Understanding the Compound's Dual-Risk Profile
This compound presents a dual-risk profile stemming from its two key functional groups: the boronic acid and the trifluoromethyl (-CF3) group. A thorough understanding of these risks is the cornerstone of effective protection.
-
Boronic Acid Moiety : Boronic acids as a class are known to be irritants. Safety data for analogous compounds consistently classifies them as causing skin and serious eye irritation.[1][2][3] Direct contact can lead to inflammation, redness, itching, and pain.[4]
-
Trifluoromethyl Group : The trifluoromethyl group introduces additional hazards. While stable under normal conditions, fluorinated organic compounds can decompose under high heat (e.g., in a fire) to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][5] HF exposure can cause severe, delayed-onset burns that require specialized medical treatment.[6] Furthermore, the compound as a whole is classified by close analogs as harmful if swallowed, inhaled, or in contact with skin.[4]
Given these factors, the compound must be handled with engineering controls and personal protective equipment sufficient to mitigate irritation, prevent systemic toxicity, and account for the potential hazards of its decomposition products.
Primary Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. These are non-discretionary environmental controls that form the foundation of safe handling.
-
Chemical Fume Hood : All handling of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[7][8][9] This is critical to control the inhalation of fine dust particles and any potential vapors.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][10]
-
Proximity to Emergency Equipment : Ensure that a safety shower and eyewash station are unobstructed and readily accessible in the immediate vicinity of the workstation.[5][7][9] Their location should be known by all personnel in the area.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified in Section 1. Do not just wear it; understand its function and limitations.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield worn over goggles is required when there is a significant risk of splashing.[7] | Protects eyes from irritation and serious damage from dust or splashes.[1][5] The face shield adds a layer of protection for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves are the standard recommendation. Inspect gloves for defects before each use.[11][12] | Prevents skin contact, which can cause irritation and potential dermal toxicity.[3][4] Contaminated gloves must be removed and disposed of properly.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, must be worn. Long pants and closed-toe shoes are required.[11] | Protects skin from accidental spills and contact.[10] Flame resistance provides a critical layer of protection in the event of a fire, given the hazardous decomposition products.[4] |
| Respiratory Protection | For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. If dust generation is unavoidable or if working outside a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with organic vapor/particulate cartridges) is required.[1][11][12] | Prevents the inhalation of the compound, which is harmful and can cause respiratory tract irritation.[4][10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent cross-contamination.
-
Preparation :
-
Weighing and Transfer :
-
Keep the container of this compound tightly closed when not in use.[1][4]
-
To minimize dust, do not pour the solid. Use a spatula or scoop to carefully transfer the material onto weighing paper or into a vessel.[11]
-
Perform all transfers deep within the fume hood to contain any airborne particles.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Clean all tools and the work surface thoroughly.
-
Properly seal and label all waste containers.
-
Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Dispose of gloves as hazardous waste.[12]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][13]
-
Safety Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A logical workflow from preparation to post-handling cleanup.
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials.
-
Carefully sweep or scoop the material into a designated, sealable container for hazardous waste.[4][14] Avoid generating dust.[10]
-
Clean the spill area with a suitable solvent and decontaminate.
First Aid:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9][10]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][9] Seek medical attention if irritation persists.[1]
-
Inhalation : Remove the person from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]
Waste Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Classification : All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, gloves, and weighing paper, must be treated as hazardous waste.[7][8]
-
Collection :
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[8]
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by EHS or a licensed disposal company.[8][9]
-
Prohibition : Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[8][15]
By integrating these detailed protocols into your daily laboratory operations, you create a robust safety framework that protects researchers and ensures the integrity of your scientific work.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. sciencing.com [sciencing.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
